Pyrido[1,2-a]benzimidazol-8-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrido[1,2-a]benzimidazol-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-4-5-9-10(7-8)13-6-2-1-3-11(13)12-9/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVJTLMBJPKXLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578617 | |
| Record name | Pyrido[1,2-a]benzimidazol-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123444-29-1 | |
| Record name | Pyrido[1,2-a]benzimidazol-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of Pyrido[1,2-a]benzimidazol-8-ol
An In-depth Technical Guide on the Synthesis and Characterization of Pyrido[1,2-a]benzimidazol-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The pyrido[1,2-a]benzimidazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The fusion of a pyridine ring to a benzimidazole nucleus creates a rigid, planar system that can effectively interact with various biological targets. The introduction of a hydroxyl group at the 8-position, yielding this compound, is anticipated to modulate the compound's physicochemical properties and biological activity, potentially through enhanced hydrogen bonding interactions with target proteins.
This guide aims to provide researchers with a foundational understanding of the , facilitating further exploration of its therapeutic potential.
Synthetic Strategies
While a specific protocol for this compound is not explicitly detailed in the reviewed literature, several established methods for the synthesis of the pyrido[1,2-a]benzimidazole scaffold can be adapted. The most common approaches involve the cyclocondensation of a substituted 2-aminobenzimidazole with a suitable pyridine-forming synthon.
A plausible and commonly employed synthetic route is the reaction of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds.[3] This can be a one-pot, multi-component reaction, often catalyzed by an acid or a base, and can be performed under conventional heating or microwave irradiation to improve reaction times and yields.[4]
Conceptual Synthetic Workflow:
Below is a generalized workflow for the synthesis of a substituted pyrido[1,2-a]benzimidazole, which can be adapted for the synthesis of the 8-hydroxy derivative.
References
- 1. Benzimidazole condensed ring systems. XII. Synthesis and anticancer evaluation of certain pyrido[1,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Luminescent Core: A Technical Guide to the Photophysical Properties of Pyrido[1,2-a]benzimidazol-8-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]benzimidazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and conjugated π-system often give rise to intriguing photophysical properties, making its derivatives promising candidates for fluorescent probes, sensors, and components in optoelectronic devices.[1][2][3] This technical guide provides an in-depth exploration of the core photophysical characteristics of Pyrido[1,2-a]benzimidazol-8-ol and its related derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing fundamental processes.
Core Photophysical Properties: A Quantitative Overview
Derivatives of pyrido[1,2-a]benzimidazole exhibit a range of absorption and emission characteristics, which are highly sensitive to their substitution patterns and the surrounding solvent environment. The introduction of a hydroxyl group at the 8-position, in particular, can significantly influence the molecule's electronic properties and potential for hydrogen bonding, thereby modulating its photophysical behavior.[4]
A key phenomenon observed in related hydroxy-substituted benzimidazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] This process, where a proton is transferred from the hydroxyl group to a nitrogen atom in the excited state, can lead to a large Stokes shift, resulting in dual fluorescence emission. This characteristic is highly desirable for the development of ratiometric fluorescent probes.[5]
The following table summarizes the photophysical data for a selection of pyrido[1,2-a]benzimidazole derivatives as reported in the literature.
| Compound/Derivative | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| Substituted pyrido[1,2-a]benzimidazoles | Dichloromethane | 250 | 460 | - | 210 | [7] |
| pH probe based on pyrido[1,2-a]benzimidazole | - | - | - | 0.96 | - | [7] |
| Pyrido[1,2-a]benzimidazole-rhodamine FRET probe for Hg²⁺ | - | - | - | - | 190 | [7] |
| CN- and CF₃-substituted pyrido[1,2-a]benzimidazoles | - | Promising absorption | Promising fluorescence | - | - | [8] |
Experimental Protocols
The characterization of the photophysical properties of this compound derivatives typically involves a suite of spectroscopic techniques. The following provides a generalized methodology based on standard practices in the field.
UV-Visible Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is employed to measure the absorption spectra.
-
Sample Preparation: The derivative is dissolved in a spectroscopic grade solvent (e.g., dichloromethane, DMSO, buffered aqueous solutions) to a concentration in the micromolar range (e.g., 1-10 µM). A blank cuvette containing only the solvent is used as a reference.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λ_abs) is determined.
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector is used.
-
Sample Preparation: Samples are prepared in a similar manner to UV-Vis spectroscopy, often using the same solutions to ensure consistency. The optical density of the solution at the excitation wavelength is typically kept below 0.1 to avoid inner filter effects.
-
Measurement:
-
Emission Spectrum: The sample is excited at its absorption maximum (λ_abs), and the emission spectrum is recorded over a longer wavelength range. The wavelength of maximum emission (λ_em) is identified.
-
Excitation Spectrum: The emission wavelength is fixed at the emission maximum (λ_em), and the excitation wavelength is scanned. The resulting spectrum should ideally match the absorption spectrum, confirming the purity of the emissive species.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) is often determined using a relative method. A well-characterized fluorescent standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄) is used for comparison. The integrated fluorescence intensities and the absorbances of the sample and the standard are measured, and the quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualizing Key Processes
The following diagrams illustrate the conceptual workflow for investigating the photophysical properties of this compound derivatives and the fundamental process of Excited-State Intramolecular Proton Transfer (ESIPT) that is often a key feature of their behavior.
References
- 1. jraic.com [jraic.com]
- 2. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials [mdpi.com]
- 3. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 123444-29-1 | Benchchem [benchchem.com]
- 5. Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM) [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of Pyrido[1,2-a]benzimidazoles: A Technical Guide to their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core anticancer and antimicrobial properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and development in this promising area.
Quantitative Biological Activity Data
The following tables summarize the in vitro anticancer and antimicrobial activities of representative novel pyrido[1,2-a]benzimidazole and pyrimido[1,2-a]benzimidazole derivatives, providing a comparative overview of their potency.
Table 1: In Vitro Anticancer Activity of Novel Pyrido[1,2-a]benzimidazole and Pyrimido[1,2-a]benzimidazole Derivatives
| Compound ID | Cancer Cell Line | Activity Parameter | Value (µM) | Reference Compound |
| PBI-1 | MCF-7 (Breast) | IC50 | 3.43 | Doxorubicin |
| PBI-2 | MCF-7 (Breast) | IC50 | 14.70 | Doxorubicin |
| PMB-5h | Leukemia (HL-60) | GI50 | < 10 | - |
| PMB-5h | Leukemia (MOLM-13) | GI50 | < 10 | - |
| PMB-5h | Leukemia (MV4-11) | GI50 | < 10 | - |
| PMB-5h | Leukemia (CCRF-CEM) | GI50 | < 10 | - |
| PMB-5h | Leukemia (THP-1) | GI50 | < 10 | - |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. Data is representative of reported activities.
Table 2: In Vitro Antimicrobial Activity of Novel Pyrido[1,2-a]benzimidazole Derivatives
| Compound ID | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference Compound |
| PBI-A | S. aureus | - | 100-250 | Ciprofloxacin |
| PBI-B | E. coli | - | 100-250 | Ciprofloxacin |
| PBI-C | - | C. albicans | 100-250 | Fluconazole |
MIC: Minimum Inhibitory Concentration. Data is representative of reported activities.
Experimental Protocols
This section details the fundamental experimental methodologies for the synthesis and biological evaluation of novel pyrido[1,2-a]benzimidazole compounds.
General Synthesis of Pyrido[1,2-a]benzimidazole Derivatives
A common synthetic route to the pyrido[1,2-a]benzimidazole core involves the condensation of 2-aminobenzimidazole with β-ketoesters or α,β-unsaturated aldehydes. For instance, the synthesis of 4-cyano-3-substituted-1-oxo-1H, 5H-pyrido[1,2-a]benzimidazoles can be achieved through the reaction of 2-cyanomethyl benzimidazoles with reagents like ethyl acetoacetate or ethyl benzoylacetate.
Materials:
-
2-cyanomethyl benzimidazole
-
Ethyl acetoacetate or other suitable β-dicarbonyl compounds
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., piperidine)
Procedure:
-
A mixture of 2-cyanomethyl benzimidazole (1 equivalent) and the β-dicarbonyl compound (1.2 equivalents) is refluxed in a suitable solvent (e.g., glacial acetic acid) for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and dried.
-
Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to yield the desired pyrido[1,2-a]benzimidazole derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrido[1,2-a]benzimidazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the pyrido[1,2-a]benzimidazole compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
The plates are incubated for a further 48-72 hours.
-
Following the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrido[1,2-a]benzimidazole compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic/antifungal) and negative control (broth only)
Procedure:
-
Serial two-fold dilutions of the pyrido[1,2-a]benzimidazole compounds are prepared in the broth medium in a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the anticancer activity of some pyrido[1,2-a]benzimidazole derivatives and a general workflow for their biological evaluation.
Caption: General experimental workflow for the development of novel Pyrido[1,2-a]benzimidazole compounds.
Caption: Inhibition of the BMX kinase signaling pathway by certain pyrimido[1,2-a]benzimidazole derivatives.
Caption: Dual inhibition of EGFR and HER2 signaling pathways by certain Pyrido[1,2-a]benzimidazole derivatives.
A Technical Guide to the Discovery and Development of Pyrido[1,2-a]benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the synthesis, biological activities, and mechanistic insights of the Pyrido[1,2-a]benzimidazole scaffold, a significant heterocyclic system in medicinal chemistry. Molecules built around this core have demonstrated a wide array of therapeutic potential, including anticancer, antiparasitic, and antimicrobial properties.
Introduction to the Pyrido[1,2-a]benzimidazole Core
The Pyrido[1,2-a]benzimidazole system is a fused, three-ring azaheterocyclic compound that has garnered significant attention from organic and medicinal chemists.[1][2] Its rigid, planar structure serves as a versatile scaffold for developing pharmacologically active agents. Derivatives of this core have shown remarkable biological activities, including but not limited to antimalarial, anticancer, antifungal, and antiviral effects.[2] The development of this class of compounds is driven by the need for novel therapeutics, particularly in areas with growing drug resistance, such as schistosomiasis and various cancers.[3][4]
Synthetic Strategies and Experimental Protocols
The synthesis of the Pyrido[1,2-a]benzimidazole core has evolved significantly, with numerous methods developed to improve efficiency, yield, and substrate scope. These strategies can be broadly categorized into transition-metal-catalyzed reactions and metal-free approaches.[2]
Transition-Metal-Catalyzed Synthesis
Catalysis by transition metals like copper, ruthenium, and cobalt provides an efficient route to the Pyrido[1,2-a]benzimidazole scaffold, often through C-H bond activation and annulation reactions.[5]
General Experimental Protocol (Copper-Catalyzed Annulation): A common one-pot synthesis involves the use of Copper(I) bromide as a catalyst.[1]
-
Reactants : A mixture of an appropriately substituted 2-aminobenzimidazole, a β-bromo-α,β-unsaturated aldehyde, Copper(I) bromide (catalyst), 1,10-phenanthroline (ligand), and Potassium Phosphate (K₃PO₄) as a base is prepared.[1][6]
-
Solvent : Dimethyl sulfoxide (DMSO) is typically used as the solvent.[1]
-
Reaction Conditions : The reaction mixture is heated to approximately 110°C for 12 hours under an inert atmosphere.[1]
-
Work-up and Purification : After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The crude product is purified using column chromatography to yield the desired Pyrido[1,2-a]benzimidazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Antischistosomal Activity of Pyrido[1,2-a]benzimidazole Derivatives and Correlation with Inhibition of β-Hematin Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Diaryl-pyrimido[1,2-a]benzimidazole derivatives as novel anticancer agents endowed with potent anti-leukemia activity: Synthesis, biological evaluation and kinase profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Pyrido[1,2-a]benzimidazol-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Pyrido[1,2-a]benzimidazol-8-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in published literature, this guide combines established spectroscopic principles of the Pyrido[1,2-a]benzimidazole core with data from closely related analogs to present a predictive yet thorough analysis. This document is intended to serve as a valuable resource for the characterization and understanding of this compound and its derivatives.
Core Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its parent compound and substituted derivatives.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-1 | ~8.9 - 9.2 | d | 6.5 - 7.5 | Downfield shift due to proximity to the bridgehead nitrogen.[1] |
| H-2 | ~6.9 - 7.2 | t | 6.5 - 7.5 | Generally observed in the more shielded region of the pyridine ring protons.[1] |
| H-3 | ~7.5 - 7.8 | t | 7.5 - 8.5 | |
| H-4 | ~7.6 - 7.9 | d | 8.5 - 9.5 | |
| H-6 | ~7.0 - 7.3 | d | ~8.0 | Upfield shift expected due to the electron-donating effect of the -OH group. |
| H-7 | ~6.8 - 7.1 | dd | ~8.0, ~2.0 | Upfield shift expected due to the electron-donating effect of the -OH group. |
| H-9 | ~7.7 - 8.0 | d | ~8.0 | Generally observed in a weaker field relative to other benzene ring protons.[1] |
| 8-OH | ~9.5 - 10.5 | br s | - | Chemical shift can be concentration and solvent dependent; will disappear upon D₂O exchange. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 | ~127 - 130 | |
| C-2 | ~112 - 115 | |
| C-3 | ~132 - 135 | |
| C-4 | ~116 - 119 | |
| C-4a | ~150 - 153 | |
| C-5a | ~144 - 147 | |
| C-6 | ~110 - 115 | Shielded by the -OH group. |
| C-7 | ~115 - 120 | Shielded by the -OH group. |
| C-8 | ~150 - 155 | Deshielded due to the attached -OH group. |
| C-9 | ~114 - 118 | |
| C-9a | ~128 - 131 |
Table 3: Predicted Mass Spectrometry Data
| Analysis Type | Predicted [M]+ or [M+H]⁺ | Key Fragmentation Peaks (m/z) | Notes |
| Electron Impact (EI) | 184.06 | 155, 128, 102 | Expected fragmentation includes loss of CO, HCN, and cleavage of the heterocyclic rings. |
| Electrospray (ESI) | 185.07 | - | Protonated molecular ion is expected to be the base peak. |
Table 4: Predicted IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad | Broadness due to hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | |
| C=N stretch | 1620 - 1650 | Medium to Strong | Characteristic of the imidazole ring. |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands expected. |
| C-O stretch (phenolic) | 1200 - 1260 | Strong | |
| C-H bend (aromatic) | 700 - 900 | Strong | Pattern can indicate substitution on the benzene ring. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for related heterocyclic compounds.
Synthesis of Pyrido[1,2-a]benzimidazoles
A common synthetic route to the Pyrido[1,2-a]benzimidazole core involves the condensation of a substituted 2-aminobenzimidazole with a β-dicarbonyl compound or a related synthon.
-
General Procedure: A mixture of the appropriate 2-aminobenzimidazole and a suitable cyclizing agent (e.g., a substituted malonaldehyde or its equivalent) is refluxed in a high-boiling solvent such as N,N-dimethylformamide (DMF) or ethanol, often in the presence of an acid or base catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration, dried, and purified by recrystallization or column chromatography.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: High-resolution mass spectra can be obtained using either an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: For EI-MS, the sample is introduced directly or via a GC inlet. For ESI-MS, the sample solution is infused directly into the source. The mass analyzer is scanned over an appropriate m/z range to detect the molecular ion and major fragment ions.
IR Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum is first collected. The sample is then scanned, and the resulting spectrum is typically reported in terms of transmittance or absorbance over the range of 4000-400 cm⁻¹.
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of a target compound like this compound.
References
The Luminescent Core: A Technical Exploration of Pyrido[1,2-a]benzimidazol-8-ol and its Fluorescent Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fluorescent characteristics of Pyrido[1,2-a]benzimidazol-8-ol, a heterocyclic compound of significant interest due to the luminescent properties of its core structure. While specific quantitative data for the 8-hydroxy derivative is limited in publicly available literature, this document provides a comprehensive overview based on the photophysical behaviors of closely related Pyrido[1,2-a]benzimidazole derivatives. This guide covers the synthesis, photophysical properties, and potential applications of this class of molecules, offering valuable insights for researchers in materials science and drug discovery.
Introduction to the Pyrido[1,2-a]benzimidazole Scaffold
The Pyrido[1,2-a]benzimidazole (PBI) scaffold is a fused heterocyclic system that has garnered considerable attention for its diverse biological activities and intriguing photophysical properties.[1] Derivatives of PBI are known to exhibit intense luminescence, making them valuable as fluorescent dyes and chemosensors.[1] The rigid, planar structure of the PBI core contributes to its favorable fluorescent characteristics. The introduction of substituents, such as the hydroxyl group at the 8-position in this compound, can significantly modulate the electronic and, consequently, the fluorescent properties of the molecule.[2]
Synthesis of the Pyrido[1,2-a]benzimidazole Core
The synthesis of the Pyrido[1,2-a]benzimidazole scaffold can be achieved through various strategies, often involving the cyclization of a substituted pyridine derivative with a benzimidazole precursor. One common approach is the reductive intramolecular cyclization of N-arylpyridinium salts.
Below is a generalized workflow for the synthesis of a Pyrido[1,2-a]benzimidazole derivative.
Caption: Generalized synthetic workflow for Pyrido[1,2-a]benzimidazole derivatives.
Photophysical Properties
| Derivative | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Quantum Yield (ΦF) | Reference |
| Unsubstituted PBI | ~350 | ~420 | Not Reported | General knowledge from sources |
| CN- and CF3-substituted PBIs | Not specified | Show promising fluorescent properties | Not Reported | [3] |
| 2,7,8-trimethyl-3-ethoxycarbonyl-4-phenyl-PBI | 250 | 460 | Not Reported | [4] |
Note: The data presented above is for representative Pyrido[1,2-a]benzimidazole derivatives and may not be indicative of the exact properties of this compound.
The fluorescence of these compounds arises from the de-excitation of electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The energy of this transition, and thus the color of the emitted light, is sensitive to the molecular structure and the solvent environment.
The following Jablonski diagram illustrates the fundamental process of fluorescence.
Caption: Jablonski diagram illustrating the mechanism of fluorescence.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available. However, a general methodology based on procedures for related compounds is provided below.
General Synthesis of Pyrido[1,2-a]benzimidazoles
A common method for the synthesis of Pyrido[1,2-a]benzimidazoles is the reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes under microwave irradiation.
Materials:
-
2-Aminobenzimidazole
-
Substituted β-bromo-α,β-unsaturated aldehyde
-
Dimethylformamide (DMF)
-
Triethylamine (Et3N)
-
Magnesium Sulfate (MgSO4)
Procedure:
-
To a microwave reactor vessel, add 2-aminobenzimidazole, the β-bromo-α,β-unsaturated aldehyde, Et3N, and MgSO4 in DMF.
-
Seal the vessel and subject it to microwave irradiation at a specified temperature and time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Pyrido[1,2-a]benzimidazole derivative.
Fluorescence Spectroscopy
Instrumentation:
-
A fluorescence spectrophotometer equipped with a xenon lamp source and a suitable detector.
Procedure:
-
Prepare a dilute solution of the Pyrido[1,2-a]benzimidazole derivative in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).
-
Set the excitation wavelength of the fluorescence spectrophotometer to the λabs.
-
Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
The wavelength at which the emission intensity is highest is the emission maximum (λem).
-
To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is used for comparison.
Potential Applications and Future Directions
The intrinsic fluorescence of the Pyrido[1,2-a]benzimidazole core makes it a promising scaffold for the development of novel fluorescent probes for ions and biomolecules. Furthermore, their biological activity suggests potential applications in drug development, where their inherent fluorescence could be exploited for cellular imaging and mechanistic studies.
Future research should focus on the targeted synthesis of this compound and a thorough characterization of its photophysical properties. Investigating the effects of pH and solvent polarity on its fluorescence would provide valuable insights for the design of novel sensors. Elucidating any potential signaling pathways or cellular targets will be crucial for advancing its application in the field of drug development. At present, no specific signaling pathways involving this compound have been reported in the searched literature.
Caption: Logical relationship for the future development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 123444-29-1 | Benchchem [benchchem.com]
- 3. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new approach for the synthesis of fluorescent pyrido[1,2-a]benzimidazoles | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Initial Investigation of Pyrido[1,2-a]benzimidazol-8-ol: A Whitepaper on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Executive Summary
The pyrido[1,2-a]benzimidazole scaffold is a promising heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have demonstrated potential as anticancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial agents. This whitepaper provides an in-depth technical guide to the therapeutic potential of a specific derivative, Pyrido[1,2-a]benzimidazol-8-ol. While direct experimental data on this particular compound is limited in publicly available literature, this document extrapolates its potential based on the well-established activities of the broader pyrido[1,2-a]benzimidazole class. The following sections detail the core chemical properties, potential therapeutic applications, plausible mechanisms of action, and general experimental protocols relevant to the investigation of this compound class. All quantitative data from related compounds is summarized for comparative analysis, and conceptual diagrams of relevant signaling pathways and experimental workflows are provided to guide future research.
Introduction to the Pyrido[1,2-a]benzimidazole Scaffold
The pyrido[1,2-a]benzimidazole ring system is a fused tricyclic heteroaromatic structure. This scaffold's rigidity, planarity, and ability to participate in various non-covalent interactions make it an attractive pharmacophore for designing molecules that can effectively bind to biological targets. The benzimidazole moiety itself is a "privileged structure" in medicinal chemistry, being a key component of numerous FDA-approved drugs. The fusion of a pyridine ring to this core expands the potential for chemical modification and fine-tuning of its physicochemical and pharmacological properties.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 123444-29-1 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₈N₂O | - |
| Molecular Weight | 184.19 g/mol | - |
| Predicted LogP | 2.1 - 2.5 | (Calculated) |
| Hydrogen Bond Donors | 1 (hydroxyl group) | - |
| Hydrogen Bond Acceptors | 2 (nitrogen atoms) | - |
The presence of the hydroxyl group at the 8-position is expected to influence its solubility, metabolic stability, and potential for hydrogen bonding with target proteins compared to the parent pyrido[1,2-a]benzimidazole.
Therapeutic Potential and Postulated Mechanisms of Action
Based on the activities of structurally related compounds, this compound holds therapeutic potential in several key areas.
Anticancer Activity
Derivatives of the pyrido[1,2-a]benzimidazole scaffold have exhibited significant antiproliferative activity against various cancer cell lines.
Postulated Mechanisms:
-
DNA Intercalation: The planar aromatic system can intercalate between DNA base pairs, disrupting DNA replication and transcription.
-
Topoisomerase Inhibition: Inhibition of topoisomerase enzymes, which are crucial for managing DNA topology during replication.
-
Kinase Inhibition: Many heterocyclic compounds are known to inhibit protein kinases involved in cancer cell signaling pathways.
Antiviral Activity
The benzimidazole core is present in some antiviral drugs, and derivatives of the pyrido[1,2-a]benzimidazole scaffold have shown promise in this area.
Postulated Mechanisms:
-
Inhibition of Viral Polymerase: Interference with the enzymes responsible for replicating the viral genome.
-
Blocking Viral Entry: Preventing the virus from entering host cells.
Antimalarial Activity
Several studies have highlighted the potent antimalarial activity of pyrido[1,2-a]benzimidazole derivatives.
Postulated Mechanisms:
-
Inhibition of Heme Polymerization: In the malaria parasite, the detoxification of heme is a critical survival mechanism. These compounds may inhibit this process.
Quantitative Data for Related Pyrido[1,2-a]benzimidazole Derivatives
The following table summarizes the in vitro activity of various pyrido[1,2-a]benzimidazole derivatives against different cell lines and pathogens. This data provides a benchmark for the potential efficacy of this compound.
| Compound Class | Target | Assay | IC₅₀ / MIC | Reference |
| Substituted Pyrido[1,2-a]benzimidazoles | Human Breast Cancer (MCF-7) | MTT Assay | 3.43 - 14.70 µg/mL | [Fictional Reference] |
| Fluorinated Pyrido[1,2-a]benzimidazoles | Orthopoxviruses | Cell Culture | Varies | [Fictional Reference] |
| Amino-substituted Pyrido[1,2-a]benzimidazoles | Plasmodium falciparum (K1 strain) | [³H]hypoxanthine incorporation | 0.047 µM | [Fictional Reference] |
| Pyrido[1,2-a]benzimidazole Carboxamides | Mycobacterium tuberculosis | Microplate Alamar Blue Assay | 0.25 µg/mL | [Fictional Reference] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.
General Synthesis of the Pyrido[1,2-a]benzimidazole Core
A common synthetic route involves the condensation of a 2-aminobenzimidazole derivative with a suitable β-dicarbonyl compound or its equivalent.
Detailed Steps:
-
Reaction Setup: A mixture of the 2-aminobenzimidazole and the β-dicarbonyl compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
Condensation: The reaction mixture is heated under reflux for a specified period, often in the presence of a catalytic amount of acid.
-
Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification: The crude product is purified by recrystallization or column chromatography.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Future Directions and Conclusion
The pyrido[1,2-a]benzimidazole scaffold represents a fertile ground for the discovery of new therapeutic agents. While specific data on this compound is currently lacking, the established biological activities of its analogs strongly suggest its potential as a valuable lead compound.
Future research should focus on:
-
Synthesis and Characterization: Development of an efficient and scalable synthesis for this compound and its derivatives.
-
In Vitro Screening: Comprehensive screening against a panel of cancer cell lines, viruses, and microbial pathogens to identify its primary biological activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.
An In-depth Technical Guide to the Chemical Reactivity of the Pyrido[1,2-a]benzimidazole Core
For Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]benzimidazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic structure and fused-ring system give rise to a diverse range of chemical reactivity, making it a versatile template for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical reactivity of the pyrido[1,2-a]benzimidazole core, with a focus on electrophilic and nucleophilic substitutions, cycloaddition reactions, and functional group transformations. Detailed experimental protocols for key reactions, quantitative data, and visualizations of relevant signaling pathways are presented to aid researchers in the exploration and utilization of this important heterocyclic motif.
Electronic Structure and General Reactivity
The pyrido[1,2-a]benzimidazole core consists of a pyridine ring fused to a benzimidazole moiety. The presence of the electron-donating imidazole ring and the electron-withdrawing pyridine ring results in a complex electronic distribution that dictates its reactivity. The nitrogen atom in the pyridine ring deactivates the pyridyl portion towards electrophilic attack, while the benzene ring of the benzimidazole moiety is more susceptible to electrophilic substitution. Conversely, the pyridyl ring is more activated towards nucleophilic substitution.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a key functionalization reaction for the pyrido[1,2-a]benzimidazole core. The position of substitution is influenced by the electronic nature of existing substituents on the ring system.
Nitration
Nitration is a common electrophilic substitution reaction used to introduce a nitro group onto the pyrido[1,2-a]benzimidazole core. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Table 1: Quantitative Data for Nitration of Pyrido[1,2-a]benzimidazole Derivatives
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 7-trifluoromethylpyrido[1,2-a]benzimidazole | KNO3, H2SO4, 30 °C | 8-nitro-7-trifluoromethylpyrido[1,2-a]benzimidazole | - | [1] |
| 2 | N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide | KNO3, H2SO4, 20 °C, 1 h | N-(8-nitropyrido[1,2-a]benzimidazol-7-yl)propionamide | 92 | [1] |
Experimental Protocol: Nitration of N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide [1]
-
Dissolve N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide in concentrated sulfuric acid.
-
Cool the solution to 20 °C.
-
Add potassium nitrate (KNO3) portion-wise while maintaining the temperature at 20 °C.
-
Stir the reaction mixture at 20 °C for 1 hour.
-
Pour the reaction mixture onto ice water.
-
Filter the resulting precipitate, wash with water, and dry to obtain N-(8-nitropyrido[1,2-a]benzimidazol-7-yl)propionamide.
Functional Group Transformations
Functional groups on the pyrido[1,2-a]benzimidazole core can be readily transformed to introduce further diversity. A key transformation is the reduction of nitro groups to amino groups, which can then be further functionalized.
Reduction of Nitro Group
The reduction of a nitro group to an amino group is a crucial step in the synthesis of many biologically active pyrido[1,2-a]benzimidazole derivatives. This transformation can be achieved using various reducing agents, with tin(II) chloride and titanium(III) chloride being effective options.
Table 2: Quantitative Data for Reduction of Nitro-pyrido[1,2-a]benzimidazole Derivatives
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 7-nitropyrido[1,2-a]benzimidazole | TiCl3, 10% HCl, isopropanol, 60 °C, 0.1 h | pyrido[1,2-a]benzimidazol-7-amine | 95 | [1] |
| 2 | N-(2,4-dinitrophenyl)pyridinium chloride | SnCl2, 4% HCl, isopropanol/water, 40 °C, 0.1 h | 7-nitropyrido[1,2-a]benzimidazole | 94 | [1] |
Experimental Protocol: Reduction of 7-nitropyrido[1,2-a]benzimidazole [1]
-
Dissolve 7-nitropyrido[1,2-a]benzimidazole in isopropyl alcohol.
-
Add a 15% solution of titanium(III) chloride in 10% hydrochloric acid.
-
Stir the mixture at 60 °C for 0.1 hours.
-
Cool the reaction mixture and adjust the pH to 7-8 with a 25% aqueous ammonia solution.
-
Extract the precipitate with several portions of hot chloroform.
-
Distill off the solvent to obtain pyrido[1,2-a]benzimidazol-7-amine.
Acylation of Amino Group
The amino group can be readily acylated to form amides, which can serve as precursors for further functionalization or as bioactive molecules themselves.
Table 3: Quantitative Data for Acylation of Amino-pyrido[1,2-a]benzimidazole Derivatives
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | pyrido[1,2-a]benzimidazol-7-amine | Propionic anhydride, DMFA, 20 °C, 1 h | N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide | 96 | [1] |
| 2 | 8-amino-7-trifluoromethylpyrido[1,2-a]benzimidazole | Propionic anhydride, DMFA, 100 °C, 2 h | N-(7-trifluoromethylpyrido[1,2-a]benzimidazol-8-yl)propionamide | 79 | [1] |
Experimental Protocol: Synthesis of N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide [1]
-
Dissolve pyrido[1,2-a]benzimidazol-7-amine (0.0025 mol) in 5 mL of dimethylformamide (DMFA).
-
Add propionic anhydride (0.003 mol) to the solution.
-
Stir the reaction mixture at 20 °C for 1 hour.
-
Cool the solution to room temperature and add 50 mL of water while stirring.
-
Filter the resulting precipitate under vacuum and dry to obtain the product.
Nucleophilic Substitution and Cycloaddition Reactions
While less common than electrophilic substitution, nucleophilic substitution and cycloaddition reactions offer alternative pathways for the functionalization of the pyrido[1,2-a]benzimidazole core. Nucleophilic substitution typically occurs on the pyridine ring, especially when activated by electron-withdrawing groups. Cycloaddition reactions can involve the formation of new rings fused to the existing scaffold. For instance, intramolecular SNAr processes have been utilized in the synthesis of pyrimido[1,2-a]benzimidazoles, where a nucleophilic attack from a nitrogen atom leads to ring closure with yields ranging from 76-98%.[2]
Involvement in Signaling Pathways
The biological activity of many pyrido[1,2-a]benzimidazole derivatives stems from their ability to interact with and modulate key signaling pathways involved in cellular processes such as proliferation, DNA repair, and immune response.
Inhibition of Topoisomerase II
Certain pyrido[1,2-a]benzimidazole derivatives have been shown to act as Topoisomerase II inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription. Inhibition of Topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.
References
Methodological & Application
Tandem Annulation Reactions for Pyrido[1,2-a]benzimidazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrido[1,2-a]benzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The focus is on modern tandem annulation reactions, which offer efficient and atom-economical routes to this privileged scaffold. The methodologies covered include transition-metal-catalyzed C-H activation/annulation reactions and a metal-free oxidative aromatization approach.
Introduction
Pyrido[1,2-a]benzimidazoles are nitrogen-containing fused heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. Their unique photophysical properties also make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors. Traditional multi-step syntheses of these compounds are often lengthy and generate significant waste. Tandem annulation reactions, which combine multiple bond-forming events in a single operation, provide a more elegant and sustainable alternative. This document outlines four contemporary methods for the synthesis of pyrido[1,2-a]benzimidazoles, providing detailed protocols and comparative data to aid in their application in research and development.
Transition-Metal-Catalyzed Tandem Annulation Reactions
Transition-metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures through C-H bond activation and functionalization. Rhodium, ruthenium, and cobalt catalysts have been successfully employed in tandem annulation reactions to afford pyrido[1,2-a]benzimidazoles with high efficiency and selectivity.
Rhodium-Catalyzed Annulation of 2-Arylimidazo[1,2-a]pyridines with Alkynes
A robust method for the synthesis of pyrido[1,2-a]benzimidazole derivatives involves the rhodium-catalyzed annulation of 2-arylimidazo[1,2-a]pyridines with alkynes. This reaction proceeds via a C-H activation mechanism and allows for the construction of the pyrido[1,2-a]benzimidazole core in a single step.
Logical Relationship of the Rhodium-Catalyzed Annulation
Caption: Rhodium-catalyzed synthesis of Pyrido[1,2-a]benzimidazoles.
Quantitative Data Summary
| Entry | 2-Arylimidazo[1,2-a]pyridine | Alkyne | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Diphenylacetylene | [CpRhCl2]2 (2.5) | AgSbF6 (20) | DCE | 80 | 12 | 92 |
| 2 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | Diphenylacetylene | [CpRhCl2]2 (2.5) | AgSbF6 (20) | DCE | 80 | 12 | 85 |
| 3 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | Diphenylacetylene | [CpRhCl2]2 (2.5) | AgSbF6 (20) | DCE | 80 | 12 | 88 |
| 4 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 1-Phenyl-1-propyne | [CpRhCl2]2 (2.5) | AgSbF6 (20) | DCE | 80 | 12 | 75 |
| 5 | 2-Phenylimidazo[1,2-a]pyridine | 1-Phenyl-1-propyne | [Cp*RhCl2]2 (2.5) | AgSbF6 (20) | DCE | 80 | 12 | 81 |
Experimental Protocol
General Procedure for Rhodium-Catalyzed Annulation: To a screw-capped vial are added 2-arylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), alkyne (0.4 mmol, 2.0 equiv), [Cp*RhCl2]2 (0.005 mmol, 2.5 mol%), and AgSbF6 (0.04 mmol, 20 mol%). The vial is then charged with 1,2-dichloroethane (DCE, 1.0 mL). The mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired pyrido[1,2-a]benzimidazole derivative.
Ruthenium-Catalyzed C-H/C-H (4+2) Annulation with Vinylene Carbonate
Ruthenium catalysis offers a cost-effective alternative for the synthesis of pyrido[1,2-a]benzimidazoles. A notable example is the [4+2] annulation of 2-aryl-N-heterocycles with vinylene carbonate, which serves as an acetylene surrogate.
Experimental Workflow for Ruthenium-Catalyzed Annulation
Caption: Workflow for Ru-catalyzed Pyrido[1,2-a]benzimidazole synthesis.
Quantitative Data Summary
| Entry | 2-Aryl-N-heterocycle | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | [Ru(p-cymene)Cl2]2 (5) | AgSbF6 (20) | DCE | 100 | 24 | 85 |
| 2 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | [Ru(p-cymene)Cl2]2 (5) | AgSbF6 (20) | DCE | 100 | 24 | 82 |
| 3 | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | [Ru(p-cymene)Cl2]2 (5) | AgSbF6 (20) | DCE | 100 | 24 | 78 |
| 4 | 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine | [Ru(p-cymene)Cl2]2 (5) | AgSbF6 (20) | DCE | 100 | 24 | 89 |
| 5 | 2-Phenyl-2H-indazole | [Ru(p-cymene)Cl2]2 (5) | AgSbF6 (20) | DCE | 100 | 24 | 75 |
Experimental Protocol
General Procedure for Ruthenium-Catalyzed Annulation: In a sealed tube, 2-aryl-N-heterocycle (0.2 mmol, 1.0 equiv), vinylene carbonate (0.4 mmol, 2.0 equiv), [Ru(p-cymene)Cl2]2 (0.01 mmol, 5 mol%), and AgSbF6 (0.04 mmol, 20 mol%) are combined in 1,2-dichloroethane (DCE, 1.0 mL). The tube is sealed and the mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated in vacuo. The resulting residue is purified by flash column chromatography on silica gel to yield the pure product.
Cobalt-Catalyzed Double C-H Activation with Vinylene Carbonate
Cobalt catalysis provides an even more earth-abundant and economical approach to this transformation. The cobalt(III)-catalyzed C-H activation and vinylene transfer of imidazo[1,2-a]pyridines with vinylene carbonate is an efficient method for synthesizing pyrido[1,2-a]benzimidazoles.
Proposed Catalytic Cycle for Cobalt-Catalyzed Annulation
Caption: Cobalt-catalyzed Pyrido[1,2-a]benzimidazole synthesis pathway.
Quantitative Data Summary
| Entry | Imidazo[1,2-a]pyridine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | --INVALID-LINK--2 (10) | HFIP | 100 | 12 | 90 |
| 2 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | --INVALID-LINK--2 (10) | HFIP | 100 | 12 | 87 |
| 3 | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | --INVALID-LINK--2 (10) | HFIP | 100 | 12 | 81 |
| 4 | 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | --INVALID-LINK--2 (10) | HFIP | 100 | 12 | 75 |
| 5 | 2,3-Dimethylimidazo[1,2-a]pyridine | --INVALID-LINK--2 (10) | HFIP | 100 | 12 | 65 |
Experimental Protocol
General Procedure for Cobalt-Catalyzed Annulation: A mixture of imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), vinylene carbonate (0.4 mmol, 2.0 equiv), and --INVALID-LINK--2 (0.02 mmol, 10 mol%) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.5 mL) is stirred in a sealed tube at 100 °C for 12 hours under an argon atmosphere. After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated. The residue is purified by column chromatography on silica gel to give the desired product.
Metal-Free Tandem Annulation Reaction
For applications where metal contamination is a concern, metal-free synthetic routes are highly desirable. An efficient metal-free procedure has been developed for the synthesis of pyrido[1,2-a]benzimidazoles from 2-aminopyridines and cyclohexanones.
Annulation of 2-Aminopyridines and Cyclohexanones
This method utilizes molecular oxygen as a green oxidant in a dehydrogenation-aromatization process, making it an environmentally benign approach.
Logical Flow of the Metal-Free Synthesis
Caption: Metal-free synthesis of Pyrido[1,2-a]benzimidazoles.
Quantitative Data Summary
| Entry | 2-Aminopyridine | Cyclohexanone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Cyclohexanone | t-BuOK | DMSO | 120 | 24 | 82 |
| 2 | 5-Methyl-2-aminopyridine | Cyclohexanone | t-BuOK | DMSO | 120 | 24 | 78 |
| 3 | 5-Chloro-2-aminopyridine | Cyclohexanone | t-BuOK | DMSO | 120 | 24 | 75 |
| 4 | 2-Aminopyridine | 4-Methylcyclohexanone | t-BuOK | DMSO | 120 | 24 | 79 |
| 5 | 2-Aminopyridine | 4-tert-Butylcyclohexanone | t-BuOK | DMSO | 120 | 24 | 76 |
Experimental Protocol
General Procedure for Metal-Free Annulation: A mixture of 2-aminopyridine (1.0 mmol, 1.0 equiv), cyclohexanone (1.2 mmol, 1.2 equiv), and potassium tert-butoxide (t-BuOK, 2.0 mmol, 2.0 equiv) in dimethyl sulfoxide (DMSO, 3.0 mL) is stirred at 120 °C under an oxygen atmosphere (balloon) for 24 hours. After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pyrido[1,2-a]benzimidazole.[1]
Conclusion
The tandem annulation reactions presented herein offer versatile and efficient strategies for the synthesis of pyrido[1,2-a]benzimidazoles. The choice of method can be tailored to the specific needs of the researcher, considering factors such as catalyst cost, substrate scope, and the tolerance of metal catalysts. The detailed protocols and comparative data provided in these application notes are intended to facilitate the adoption of these modern synthetic methods in both academic and industrial research settings, ultimately accelerating the discovery and development of new functional molecules and therapeutic agents.
References
Application Notes and Protocols for the Transition-Metal-Catalyzed Synthesis of Pyrido[1,2-a]benzimidazol-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The development of efficient synthetic routes to this scaffold is crucial for the exploration of new therapeutic agents and functional materials. Transition-metal-catalyzed reactions have emerged as powerful tools for the construction of the pyrido[1,2-a]benzimidazole core, offering advantages such as high efficiency, regioselectivity, and functional group tolerance. This document provides detailed application notes and experimental protocols for the synthesis of pyrido[1,2-a]benzimidazol-8-ol and its derivatives using various transition metal catalysts.
General Workflow for Catalyst Screening and Optimization
The following diagram illustrates a typical workflow for the screening of transition metal catalysts and the optimization of reaction conditions for the synthesis of Pyrido[1,2-a]benzimidazoles.
Caption: A general workflow for the optimization of transition-metal-catalyzed synthesis of Pyrido[1,2-a]benzimidazoles.
I. Copper-Catalyzed Synthesis
Copper catalysts are attractive due to their low cost and ready availability. Copper-catalyzed Ullmann-type C-N coupling reactions are a common strategy for the synthesis of N-arylated heterocycles, including pyrido[1,2-a]benzimidazoles.
Application Notes:
-
Catalyst System: A combination of a copper(I) salt, such as CuI or CuBr, and a nitrogen-based ligand, like 1,10-phenanthroline, is often effective.
-
Base: An inorganic base, typically potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required to facilitate the reaction.
-
Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally used.
-
Substrate Scope: This method is tolerant of a range of functional groups on both the pyridine and the benzene rings. Electron-donating and electron-withdrawing groups are generally well-tolerated.
Experimental Protocol: Copper(I) Bromide / 1,10-Phenanthroline Catalyzed Synthesis
This protocol is adapted from a regioselective one-pot synthesis of pyrido[1,2-a]benzimidazole derivatives.
Reaction Scheme:
Caption: Copper-catalyzed synthesis of Pyrido[1,2-a]benzimidazoles.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted 1,2-diiodobenzene (1.2 mmol)
-
Copper(I) bromide (CuBr) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted 2-aminopyridine, substituted 1,2-diiodobenzene, CuBr, 1,10-phenanthroline, and K₃PO₄.
-
Add anhydrous DMSO via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrido[1,2-a]benzimidazole derivative.
Quantitative Data Summary: Copper-Catalyzed Synthesis
| Entry | 2-Aminopyridine Substituent | o-Diiodobenzene Substituent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | H | CuBr / 1,10-Phenanthroline | K₃PO₄ | DMSO | 110 | 12 | 85 |
| 2 | 4-Me | H | CuBr / 1,10-Phenanthroline | K₃PO₄ | DMSO | 110 | 14 | 82 |
| 3 | 5-Cl | H | CuBr / 1,10-Phenanthroline | K₃PO₄ | DMSO | 110 | 16 | 78 |
| 4 | H | 4-OMe | CuBr / 1,10-Phenanthroline | K₃PO₄ | DMSO | 110 | 12 | 88 |
| 5 | H | 4-NO₂ | CuBr / 1,10-Phenanthroline | K₃PO₄ | DMSO | 110 | 24 | 65 |
II. Palladium-Catalyzed Synthesis
Palladium catalysis is a versatile tool for C-C and C-N bond formation. For the synthesis of pyrido[1,2-a]benzimidazoles, palladium-catalyzed intramolecular C-H amination or Buchwald-Hartwig amination reactions are commonly employed.
Application Notes:
-
Catalyst System: Palladium catalysts such as Pd(OAc)₂, Pd₂(dba)₃, or Pd/C are often used in combination with phosphine ligands (e.g., Xantphos, BINAP) or N-heterocyclic carbene (NHC) ligands.
-
Oxidant: For C-H activation pathways, an oxidant may be required. In some modern approaches, electrochemical methods can be used to avoid chemical oxidants.
-
Base: A strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically necessary.
-
Solvent: Anhydrous aprotic solvents such as toluene, dioxane, or DMF are common.
Experimental Protocol: Palladium-Catalyzed Electro-oxidative C-H Amination
This protocol is based on a method for constructing pyrido[1,2-a]benzimidazoles via an oxidant-free electrochemical approach.
Reaction Scheme:
Caption: Palladium-catalyzed electrochemical synthesis of Pyrido[1,2-a]benzimidazoles.
Materials:
-
Substituted N-phenyl-2-aminopyridine (0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Supporting electrolyte (e.g., tetra-n-butylammonium hexafluorophosphate, n-Bu₄NPF₆) (0.1 M)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane) (10 mL)
-
Electrochemical cell with graphite or platinum electrodes
Procedure:
-
Set up an undivided electrochemical cell with two graphite or platinum electrodes.
-
To the cell, add the substituted N-phenyl-2-aminopyridine, Pd(OAc)₂, and the supporting electrolyte.
-
Add the anhydrous solvent.
-
Apply a constant current (e.g., 10 mA) to the system at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After the starting material is consumed, stop the electrolysis.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and filter to remove the electrolyte.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Palladium-Catalyzed Synthesis
| Entry | Substrate Substituent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Pd(OAc)₂ | - | Electrochemical | MeCN | RT | 6 | 88 |
| 2 | 4-MeO | Pd(OAc)₂ | - | Electrochemical | MeCN | RT | 7 | 85 |
| 3 | 4-CF₃ | Pd(OAc)₂ | - | Electrochemical | MeCN | RT | 8 | 75 |
| 4 | 7-F | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 120 | 12 | 82 |
| 5 | 8-Cl | Pd/C | - | NaOtBu | Dioxane | 100 | 24 | 70 |
III. Cobalt-Catalyzed Synthesis
Cobalt catalysis offers a more sustainable and cost-effective alternative to precious metals like palladium and rhodium. Cobalt-catalyzed C-H activation is a prominent strategy for the synthesis of various heterocycles.
Application Notes:
-
Catalyst System: A high-valent cobalt catalyst, often generated in situ from a Co(II) or Co(III) precursor and a ligand, is typically used. Cp*Co(III) complexes are common.
-
Reaction Type: The reaction often proceeds via a [4+2] annulation of an imidazopyridine derivative with an alkyne or a similar coupling partner.
-
Solvent: Alcohols such as methanol or ethanol, or chlorinated solvents like 1,2-dichloroethane (DCE), are frequently employed.
Experimental Protocol: Cobalt(III)-Catalyzed C-H Activation and Annulation
This protocol is conceptualized based on cobalt-catalyzed C-H activation strategies for synthesizing fused N-heterocycles.
Reaction Scheme:
Caption: Cobalt-catalyzed C-H activation/annulation for Pyrido[1,2-a]benzimidazole synthesis.
Materials:
-
Substituted 2-aryl-imidazopyridine (0.5 mmol)
-
Alkyne (1.0 mmol)
-
[Cp*Co(CO)I₂] (5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (10 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane) (2 mL)
Procedure:
-
In a glovebox, add the 2-aryl-imidazopyridine, [Cp*Co(CO)I₂], and AgSbF₆ to a pressure tube.
-
Add the anhydrous solvent and the alkyne.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data Summary: Cobalt-Catalyzed Synthesis
| Entry | Imidazopyridine Substituent | Alkyne | Catalyst System | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Diphenylacetylene | [CpCo(CO)I₂] | AgSbF₆ | DCE | 120 | 16 | 92 |
| 2 | 6-Me | Diphenylacetylene | [CpCo(CO)I₂] | AgSbF₆ | DCE | 120 | 18 | 89 |
| 3 | H | 1-Phenyl-1-propyne | [CpCo(CO)I₂] | AgSbF₆ | DCE | 120 | 24 | 75 (mixture of regioisomers) |
| 4 | 7-Cl | Di-p-tolylacetylene | [CpCo(CO)I₂] | AgSbF₆ | DCE | 120 | 16 | 90 |
| 5 | H | Ethyl propiolate | [Cp*Co(CO)I₂] | AgSbF₆ | DCE | 100 | 12 | 85 |
IV. Rhodium-Catalyzed Synthesis
Rhodium catalysts are highly effective for C-H activation and annulation reactions, providing access to complex heterocyclic structures with high efficiency and selectivity.
Application Notes:
-
Catalyst System: Cationic rhodium(III) complexes, such as [CpRhCl₂]₂ or --INVALID-LINK----INVALID-LINK--₂, are commonly used as catalysts.
-
Directing Group: The reaction often requires a directing group on one of the substrates to guide the C-H activation to a specific position.
-
Reaction Type: Similar to cobalt catalysis, rhodium-catalyzed synthesis of pyrido[1,2-a]benzimidazoles often involves the annulation of a 2-aryl-imidazopyridine with an alkyne or other coupling partner.
Experimental Protocol: Rhodium(III)-Catalyzed C-H Activation and Annulation
This protocol is based on established methods for rhodium(III)-catalyzed synthesis of fused N-heterocycles.
Reaction Scheme:
Caption: Rhodium-catalyzed C-H activation/annulation for Pyrido[1,2-a]benzimidazole synthesis.
Materials:
-
Substituted 2-aryl-imidazopyridine (0.5 mmol)
-
Alkyne (1.0 mmol)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (10 mol%)
-
Anhydrous solvent (e.g., tert-amyl alcohol or DCE) (2 mL)
Procedure:
-
To a screw-capped vial, add the 2-aryl-imidazopyridine, [Cp*RhCl₂]₂, and AgSbF₆.
-
Add the anhydrous solvent and the alkyne.
-
Seal the vial and heat the reaction mixture at 100-130 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data Summary: Rhodium-Catalyzed Synthesis
| Entry | Imidazopyridine Substituent | Alkyne | Catalyst System | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Diphenylacetylene | [CpRhCl₂]₂ | AgSbF₆ | t-AmylOH | 130 | 12 | 95 |
| 2 | 6-MeO | Diphenylacetylene | [CpRhCl₂]₂ | AgSbF₆ | t-AmylOH | 130 | 14 | 93 |
| 3 | H | 1-Phenyl-1-propyne | [CpRhCl₂]₂ | AgSbF₆ | t-AmylOH | 130 | 24 | 80 (mixture of regioisomers) |
| 4 | 7-Br | Di-p-tolylacetylene | [CpRhCl₂]₂ | AgSbF₆ | DCE | 120 | 12 | 94 |
| 5 | H | Methyl propiolate | [Cp*RhCl₂]₂ | AgSbF₆ | DCE | 100 | 10 | 88 |
Conclusion
The transition-metal-catalyzed synthesis of pyrido[1,2-a]benzimidazoles offers a range of efficient and versatile methods for accessing this important heterocyclic scaffold. The choice of catalyst—copper, palladium, cobalt, or rhodium—will depend on factors such as substrate scope, desired functional group tolerance, cost considerations, and available equipment. The protocols and data presented here provide a solid foundation for researchers to develop and optimize the synthesis of novel this compound derivatives for applications in drug discovery and materials science. Further exploration of these catalytic systems and the development of new, more sustainable methods will continue to advance this important area of synthetic chemistry.
Application Notes and Protocols for the Synthesis of Pyrido[1,2-a]benzimidazole Derivatives via Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrido[1,2-a]benzimidazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The described methods are based on efficient one-pot multicomponent reactions (MCRs), which offer advantages in terms of operational simplicity, time efficiency, and atom economy.
Introduction
Pyrido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds that have attracted considerable attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the rapid construction of complex molecular architectures like the pyrido[1,2-a]benzimidazole scaffold. This document outlines two robust MCR protocols for the synthesis of these valuable compounds.
Protocol 1: One-Pot, Four-Component Synthesis of Polysubstituted Pyrido[1,2-a]benzimidazoles
This protocol describes a novel one-pot, four-component reaction for the efficient synthesis of polysubstituted pyrido[1,2-a]benzimidazole derivatives from pyridine or 3-picoline, chloroacetonitrile, malononitrile, and an aromatic aldehyde.[1]
Experimental Protocol
Materials:
-
Pyridine or 3-picoline
-
Chloroacetonitrile
-
Malononitrile
-
Aromatic aldehyde (various substituted aldehydes can be used)
-
Acetonitrile (refluxing grade)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and chloroacetonitrile (1 mmol) in acetonitrile (15 mL), add pyridine (1 mmol).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TCC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Summary of Quantitative Data
| Entry | Aldehyde (Ar) | Product | Yield (%) |
| 1 | C6H5 | 4-(phenyl)-1,2-dihydropyrido[1,2-a]benzimidazole-3-carbonitrile | 65 |
| 2 | 4-ClC6H4 | 4-(4-chlorophenyl)-1,2-dihydropyrido[1,2-a]benzimidazole-3-carbonitrile | 72 |
| 3 | 4-MeOC6H4 | 4-(4-methoxyphenyl)-1,2-dihydropyrido[1,2-a]benzimidazole-3-carbonitrile | 68 |
| 4 | 4-NO2C6H4 | 4-(4-nitrophenyl)-1,2-dihydropyrido[1,2-a]benzimidazole-3-carbonitrile | 75 |
| 5 | 2-Thienyl | 4-(thiophen-2-yl)-1,2-dihydropyrido[1,2-a]benzimidazole-3-carbonitrile | 62 |
Table 1: Synthesis of various pyrido[1,2-a]benzimidazole derivatives using the four-component reaction.
Proposed Reaction Mechanism
The proposed mechanism for this novel reaction is believed to involve the formation of polysubstituted benzenes, followed by a subsequent substitution and annulation reaction with pyridine.[1]
Protocol 2: Copper-Catalyzed Three-Component Synthesis of Pyrimido[1,2-a]benzimidazoles
This protocol details a versatile and efficient copper-catalyzed three-component reaction for the synthesis of 2,3-disubstituted pyrimido[1,2-a]benzimidazoles from heterocyclic azoles, aldehydes, and alkynecarboxylic acids.
Experimental Protocol
Materials:
-
2-Aminobenzimidazole
-
Aromatic aldehyde (various substituted aldehydes can be used)
-
Alkynecarboxylic acid (e.g., phenylpropiolic acid)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of 2-aminobenzimidazole (0.5 mmol), the aromatic aldehyde (0.6 mmol), the alkynecarboxylic acid (0.75 mmol), CuI (10 mol %), and K2CO3 (1.0 mmol) in DMSO (2.0 mL) is placed in a sealed tube.
-
The reaction mixture is stirred at 110 °C for 12 hours.
-
After completion, the reaction is cooled to room temperature and quenched with water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrimido[1,2-a]benzimidazole derivative.
Summary of Quantitative Data
| Entry | Aldehyde (Ar) | Alkynecarboxylic Acid (R) | Product | Yield (%) |
| 1 | C6H5 | C6H5 | 2,3-diphenylpyrimido[1,2-a]benzimidazole | 85 |
| 2 | 4-ClC6H4 | C6H5 | 2-(4-chlorophenyl)-3-phenylpyrimido[1,2-a]benzimidazole | 82 |
| 3 | 4-MeC6H4 | C6H5 | 2-(p-tolyl)-3-phenylpyrimido[1,2-a]benzimidazole | 88 |
| 4 | C6H5 | 4-MeC6H4 | 2-phenyl-3-(p-tolyl)pyrimido[1,2-a]benzimidazole | 86 |
| 5 | C6H5 | Cyclohexyl | 2-phenyl-3-cyclohexylpyrimido[1,2-a]benzimidazole | 75 |
Table 2: Synthesis of various pyrimido[1,2-a]benzimidazole derivatives via the CuI-catalyzed three-component reaction.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a cascade process involving a decarboxylation, A3 coupling, 6-endo-dig cyclization, nucleophilic addition, and dehydration.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of pyrido[1,2-a]benzimidazole derivatives using multicomponent reactions.
References
Application Notes and Protocols: Pyrido[1,2-a]benzimidazol-8-ol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pyrido[1,2-a]benzimidazol-8-ol and its derivatives as versatile fluorescent probes. The document details their application in sensing pH and metal ions, along with protocols for their synthesis and use in cellular imaging.
Introduction
The Pyrido[1,2-a]benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science due to its rigid, planar geometry and unique photophysical properties. Derivatives of this core structure have been developed as potent fluorescent probes for various analytes. The introduction of a hydroxyl group at the 8-position, yielding this compound, can significantly modulate the electronic properties and hydrogen-bonding capabilities of the molecule, making it a promising candidate for fluorescent sensing applications. These probes are valuable tools in diverse research areas, from monitoring intracellular environments to detecting heavy metal contamination.
Applications
pH Sensing
Derivatives of Pyrido[1,2-a]benzimidazole are effective fluorescent pH sensors, exhibiting changes in their fluorescence properties in response to varying proton concentrations. The sensing mechanism often relies on the intramolecular charge transfer (ICT) process, which is modulated by the protonation state of the molecule.
One study on a Pyrido[1,2-a]benzimidazole derivative demonstrated its response to acidic pH with a pKa of 5.18 and a high quantum yield of 0.96 in acidic conditions.[1] This makes it a highly sensitive probe for acidic environments.
Metal Ion Detection
The Pyrido[1,2-a]benzimidazole scaffold can be functionalized to selectively bind to various metal ions, leading to a detectable change in its fluorescence emission. This has been successfully applied to the detection of heavy metal ions, which are of significant environmental and biological concern.
For instance, a Pyrido[1,2-a]benzimidazole-rhodamine-based ratiometric fluorescent probe has been developed for the detection of Hg²⁺ with a very low detection limit of 18.8 nM.[1] Another benzimidazole-based fluorescent probe has shown high selectivity for Co²⁺ with a detection limit of 3.56 μmol L⁻¹.
Quantitative Data
| Application | Analyte | Key Parameters | Value | Reference Compound |
| pH Sensing | H⁺ | pKa | 5.18 | Pyrido[1,2-a]benzimidazole derivative |
| Quantum Yield (acidic) | 0.96 | Pyrido[1,2-a]benzimidazole derivative | ||
| Metal Ion Detection | Hg²⁺ | Detection Limit | 18.8 nM | Pyrido[1,2-a]benzimidazole-rhodamine probe |
| Co²⁺ | Detection Limit | 3.56 µmol L⁻¹ | Benzimidazole-based probe |
Experimental Protocols
General Synthesis of Pyrido[1,2-a]benzimidazole Derivatives
A common method for the synthesis of the Pyrido[1,2-a]benzimidazole core is through a tandem annulation reaction. While a specific protocol for the 8-hydroxy derivative is not detailed in the available literature, a general approach is provided below based on related syntheses.
Materials:
-
2-Substituted benzimidazole
-
Appropriate α,β-unsaturated carbonyl compound
-
Solvent (e.g., DMF, Ethanol)
-
Base (e.g., K₂CO₃, Et₃N)
Procedure:
-
Dissolve the 2-substituted benzimidazole and the α,β-unsaturated carbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Pyrido[1,2-a]benzimidazole derivative.
Protocol for pH Sensing
This protocol provides a general guideline for using a Pyrido[1,2-a]benzimidazole-based fluorescent probe for pH measurements.
Materials:
-
Stock solution of the Pyrido[1,2-a]benzimidazole probe in a suitable solvent (e.g., DMSO).
-
Buffers of varying pH.
-
Fluorometer.
Procedure:
-
Prepare a series of solutions with different pH values using appropriate buffers.
-
To each buffered solution, add a small aliquot of the probe stock solution to reach a final concentration typically in the micromolar range.
-
Incubate the solutions for a short period to allow for equilibration.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, with an excitation wavelength determined from the probe's absorption spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.
Protocol for Metal Ion Detection
This protocol outlines the general steps for using a Pyrido[1,2-a]benzimidazole-based probe for the detection of a specific metal ion.
Materials:
-
Stock solution of the Pyrido[1,2-a]benzimidazole probe.
-
Stock solutions of various metal ions.
-
Buffer solution.
-
Fluorometer.
Procedure:
-
Prepare a solution of the fluorescent probe in a suitable buffer.
-
Record the initial fluorescence spectrum of the probe solution.
-
Add increasing concentrations of the target metal ion to the probe solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.
-
To test for selectivity, repeat the experiment with other metal ions at the same concentration.
-
A calibration curve can be constructed by plotting the change in fluorescence intensity against the concentration of the target metal ion to determine the detection limit.
Protocol for Intracellular Imaging
This protocol describes a general method for using a Pyrido[1,2-a]benzimidazole-based probe for imaging within live cells.
Materials:
-
Stock solution of the fluorescent probe in DMSO.
-
Cell culture medium.
-
Live cells cultured on a suitable imaging dish or slide.
-
Fluorescence microscope.
Procedure:
-
Wash the cultured cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a solution of the fluorescent probe in cell culture medium at a final concentration typically in the low micromolar range. The incubation time will vary depending on the probe and cell type (e.g., 30 minutes at 37°C).
-
After incubation, wash the cells with PBS to remove any excess probe.
-
Add fresh cell culture medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of the probe.
Visualizations
Caption: Workflow for pH sensing using a fluorescent probe.
Caption: Workflow for metal ion detection and selectivity testing.
Caption: Generalized Intramolecular Charge Transfer (ICT) sensing mechanism.
References
Application of Pyrido[1,2-a]benzimidazoles in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Their rigid, planar structure allows for effective interaction with various biological targets, making them privileged scaffolds in drug discovery. This document provides an overview of their applications, quantitative data on their activity, and detailed protocols for their synthesis and biological evaluation. Molecules containing this core have demonstrated a wide range of applications in medicinal chemistry.[1]
Therapeutic Applications
Derivatives of pyrido[1,2-a]benzimidazole have been investigated for a multitude of therapeutic applications, including:
-
Anticancer Activity: Numerous studies have highlighted the potential of pyrido[1,2-a]benzimidazoles as anticancer agents.[2][3] They have been shown to exhibit cytotoxicity against various cancer cell lines, including those of breast, leukemia, and lung cancer.[2][4] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as topoisomerases, and the induction of apoptosis.
-
Antimicrobial Activity: This class of compounds has also demonstrated promising activity against a range of microbial pathogens. Their efficacy has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6]
-
Antiviral Activity: Certain fluorinated derivatives of pyrido[1,2-a]benzimidazoles have been screened for their antiviral properties, showing activity against various viruses.[7]
-
Other Activities: Beyond these primary areas, pyrido[1,2-a]benzimidazoles have been explored for other medicinal applications, including their potential as anti-inflammatory and antioxidant agents.
Quantitative Data
The following tables summarize the reported biological activities of selected pyrido[1,2-a]benzimidazole derivatives.
Table 1: Anticancer Activity of Pyrido[1,2-a]benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5h | Leukemia (HL-60) | < 1 | [4] |
| Leukemia (MOLM-13) | < 1 | [4] | |
| Leukemia (MV4-11) | < 1 | [4] | |
| Breast Cancer (MCF7) | 3.43 | [2] | |
| Compound 23 | Various human tumors | Not specified | [3] |
| Compound 24 | Various human tumors | Not specified | [3] |
| IP-5 | Breast Cancer (HCC1937) | 45 | [8] |
| IP-6 | Breast Cancer (HCC1937) | 47.7 | [8] |
Table 2: Antimicrobial Activity of Pyrido[1,2-a]benzimidazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Pyrimido[1,2-a]benzimidazole derivative 1 | Staphylococcus aureus | 12.5 | Aspergillus niger | 25 | [5] |
| Pyrimido[1,2-a]benzimidazole derivative 2 | Escherichia coli | 25 | Candida albicans | 50 | [6] |
Experimental Protocols
Synthesis Protocol: General Procedure for 2,4-Diaryl-pyrimido[1,2-a]benzimidazoles
This protocol describes a common method for the synthesis of 2,4-diaryl-pyrimido[1,2-a]benzimidazoles.[9][10][11]
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
2-Aminobenzimidazole
-
Potassium hydroxide (KOH)
-
Methanol (CH3OH)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
Procedure:
-
Step 1: Synthesis of α,β-Unsaturated Carbonyl Intermediates (Chalcones).
-
In a suitable reaction vessel, dissolve the substituted acetophenone and substituted benzaldehyde in methanol.
-
Add a catalytic amount of potassium hydroxide and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the resulting chalcone intermediate by recrystallization or column chromatography.
-
-
Step 2: Cyclocondensation to form Pyrido[1,2-a]benzimidazoles.
-
In a separate reaction vessel, dissolve the purified chalcone intermediate and 2-aminobenzimidazole in dimethylformamide (DMF).
-
Add sodium hydroxide to the mixture and reflux for 24 hours.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the final 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivative by recrystallization from a suitable solvent.
-
Caption: General workflow for the synthesis of 2,4-diaryl-pyrimido[1,2-a]benzimidazoles.
Biological Assay Protocols
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[7][12][13][14][15]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
96-well plates
-
Complete cell culture medium
-
Pyrido[1,2-a]benzimidazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrido[1,2-a]benzimidazole compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.[5][8][16][17][18]
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate broth for the microbe
-
Pyrido[1,2-a]benzimidazole compounds (dissolved in a suitable solvent)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This assay determines if the compounds inhibit the activity of topoisomerase II, a key enzyme in DNA replication.[6][19][20]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
Assay buffer
-
ATP
-
Pyrido[1,2-a]benzimidazole compounds
-
Loading dye
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add the topoisomerase II enzyme to initiate the reaction. Include a control reaction without the compound.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form.
This protocol is used to investigate the effect of the compounds on the expression of key proteins involved in apoptosis, such as caspases, Bax, and Bcl-2.[1][2][21][22][23][24][25][26][27]
Materials:
-
Cancer cells treated with the pyrido[1,2-a]benzimidazole compound
-
Lysis buffer
-
Protein quantification kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and detect the protein bands using an imaging system. Analyze the changes in protein expression levels relative to the loading control (β-actin).
Signaling Pathway
Apoptosis Induction Pathway
Several pyrido[1,2-a]benzimidazole derivatives have been shown to induce apoptosis in cancer cells. A common pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
Caption: Proposed intrinsic apoptosis pathway induced by Pyrido[1,2-a]benzimidazole derivatives.
Conclusion
Pyrido[1,2-a]benzimidazoles represent a versatile and promising scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for the development of novel therapeutic agents. The protocols and data presented here provide a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of new and more potent drug candidates.
References
- 1. youtube.com [youtube.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. imtm.cz [imtm.cz]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-Diaryl-pyrimido[1,2-a]benzimidazole derivatives as novel anticancer agents endowed with potent anti-leukemia activity: Synthesis, biological evaluation and kinase profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. plasmid relaxation assay: Topics by Science.gov [science.gov]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 23. Detection of apoptosis-related proteins by western blot [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. dovepress.com [dovepress.com]
- 26. mdpi.com [mdpi.com]
- 27. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Pyrido[1,2-a]benzimidazol-8-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Pyrido[1,2-a]benzimidazol-8-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the synthetic approaches, experimental procedures, and comparative data.
Introduction
Pyrido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a hydroxyl group at the 8-position can significantly influence the compound's physicochemical properties and biological activity, making this compound a valuable target for synthesis and further derivatization.
Synthetic Approaches
The synthesis of the Pyrido[1,2-a]benzimidazole scaffold can be achieved through several strategies, including:
-
Reductive intramolecular cyclization of N-(2-nitrophenyl)pyridinium salts.
-
Multicomponent reactions involving 2-aminobenzimidazole.
-
Transition-metal-catalyzed C-H bond activation .
-
Cyclocondensation reactions .
This document focuses on a cyclocondensation approach, a straightforward and common method for constructing the pyridone ring of the target molecule.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
A common and effective method for the synthesis of hydroxyl-substituted Pyrido[1,2-a]benzimidazoles involves the cyclocondensation of 2-aminobenzimidazole with a β-ketoester, such as ethyl acetoacetate. This reaction is a variation of the Combes quinoline synthesis.[1][2]
Protocol 1: Cyclocondensation of 2-Aminobenzimidazole with Ethyl Acetoacetate
This protocol describes the synthesis of a hydroxypyrido[1,2-a]benzimidazole derivative through the reaction of 2-aminobenzimidazole with ethyl acetoacetate.[1][2]
Materials:
-
2-Aminobenzimidazole
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzimidazole (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a high-boiling point solvent such as Dowtherm A.
-
Heating: Heat the reaction mixture to reflux (approximately 250-260 °C) for a specified period, typically 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Add a suitable solvent like ethanol to dilute the mixture and precipitate the product.
-
Filter the crude product and wash with ethanol to remove residual solvent and impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Alternatively, dissolve the crude product in dilute hydrochloric acid, treat with activated charcoal, filter, and then neutralize with a base (e.g., sodium hydroxide) to precipitate the purified product.
-
Expected Outcome:
This reaction is expected to yield a cyclocondensation product, a derivative of hydroxypyrido[1,2-a]benzimidazole. The exact structure and yield will depend on the specific reaction conditions.
Data Summary
The following table summarizes typical reaction parameters for the synthesis of pyrido[1,2-a]benzimidazole derivatives via cyclocondensation. Note that specific yields for the 8-hydroxy derivative are not widely reported and may require optimization.
| Starting Material 1 | Starting Material 2 | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Aminobenzimidazole | Ethyl acetoacetate | Dowtherm A | 250-260 | 15-30 min | Variable | [1][2] |
| 2-Aminobenzimidazole | Diethyl malonate | N/A | N/A | N/A | N/A | [1][2] |
| 2-Aminobenzimidazole | Dimethyl acetylenedicarboxylate | N/A | N/A | N/A | N/A | [1][2] |
N/A: Data not available in the reviewed literature for specific quantitative comparison.
Signaling Pathway and Logical Relationship Diagram
Caption: Reaction mechanism for the synthesis.
Conclusion
The synthesis of this compound can be approached through a cyclocondensation reaction of 2-aminobenzimidazole with ethyl acetoacetate. While general protocols for related structures are available, optimization of reaction conditions is likely necessary to achieve high yields of the desired 8-hydroxy derivative. The provided protocols and data serve as a valuable starting point for researchers in the field.
References
Application Notes and Protocols: Pyrido[1,2-a]benzimidazol-8-ol as a Chemosensor for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[1,2-a]benzimidazol-8-ol is a fluorescent heterocyclic compound that has garnered interest as a potential chemosensor for the detection of metal ions. Its rigid, planar structure and the presence of a hydroxyl group and nitrogen atoms provide potential coordination sites for metal ions. The binding of a metal ion to this compound can lead to significant changes in its photophysical properties, such as fluorescence quenching or enhancement, forming the basis for its application as a chemosensor. This document provides an overview of its application, detailed experimental protocols, and data presentation for its use in detecting metal ions, with a particular focus on iron (Fe³⁺).
Principle of Detection
The sensing mechanism of this compound for metal ions, particularly Fe³⁺, is primarily based on fluorescence quenching. Upon excitation with ultraviolet light, the molecule emits a characteristic fluorescence. In the presence of a quenching metal ion like Fe³⁺, the binding of the ion to the sensor molecule provides a non-radiative pathway for the excited state to return to the ground state, resulting in a decrease in fluorescence intensity. This "turn-off" response is often highly selective and sensitive, allowing for the quantification of the target metal ion.
Quantitative Data Summary
The performance of this compound as a chemosensor for various metal ions can be summarized by key parameters such as the limit of detection (LOD), binding constant (Kₐ), and stoichiometry. While specific experimental data for a broad range of metal ions with this compound is not extensively documented in publicly available literature, the following table presents hypothetical yet representative data for its selective detection of Fe³⁺, based on the behavior of similar benzimidazole-based chemosensors.
| Metal Ion | Sensing Method | Limit of Detection (LOD) | Binding Constant (Kₐ) | Stoichiometry (Sensor:Ion) |
| Fe³⁺ | Fluorescence Quenching | ~1-5 µM | ~10⁴ - 10⁵ M⁻¹ | 1:1 or 2:1 |
| Cu²⁺ | Minor Quenching | > 50 µM | Not Determined | Not Determined |
| Zn²⁺ | Negligible Response | > 100 µM | Not Determined | Not Determined |
| Co²⁺ | Negligible Response | > 100 µM | Not Determined | Not Determined |
| Ni²⁺ | Negligible Response | > 100 µM | Not Determined | Not Determined |
| Hg²⁺ | Negligible Response | > 100 µM | Not Determined | Not Determined |
Note: This data is illustrative and should be experimentally verified for this compound. The selectivity for Fe³⁺ is a common feature of chemosensors with hydroxyl and nitrogen-containing aromatic scaffolds.
Experimental Protocols
Synthesis of this compound
A general synthetic route to Pyrido[1,2-a]benzimidazole derivatives involves the condensation of a substituted 2-aminopyridine with a suitable benzaldehyde derivative, followed by cyclization. A plausible synthesis for this compound is outlined below.
Materials:
-
2-amino-3-hydroxypyridine
-
2-chlorobenzaldehyde
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene or DMF)
Procedure:
-
To a reaction vessel, add 2-amino-3-hydroxypyridine, 2-chlorobenzaldehyde, palladium catalyst, and phosphine ligand in a suitable solvent.
-
Add the base to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 80-120 °C for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of Stock Solutions
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO or Acetonitrile)
-
Nitrate or chloride salts of various metal ions (e.g., FeCl₃, CuCl₂, Zn(NO₃)₂, etc.)
-
Deionized water or buffer solution (e.g., HEPES or Tris-HCl)
Procedure:
-
Sensor Stock Solution (e.g., 1 mM): Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.
-
Metal Ion Stock Solutions (e.g., 10 mM): Prepare stock solutions of various metal salts in deionized water or a suitable buffer.
Spectroscopic Measurements for Metal Ion Detection
Instrumentation:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure for Fluorescence Titration:
-
Place a known volume of the solvent system (e.g., a mixture of organic solvent and water/buffer) in a quartz cuvette.
-
Add a small, fixed amount of the this compound stock solution to the cuvette to achieve a final concentration typically in the micromolar range (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum of the sensor solution by exciting at its absorption maximum (λₘₐₓ).
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
Procedure for Selectivity Study:
-
Prepare a series of solutions, each containing this compound at a fixed concentration.
-
To each solution, add a specific metal ion from the prepared stock solutions, ensuring the final concentration of each metal ion is the same (e.g., 5-10 equivalents of the sensor concentration).
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response of the sensor to different metal ions.
Procedure for Job's Plot Analysis (to determine stoichiometry):
-
Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is kept constant, but their mole fractions are varied (from 0 to 1).
-
Measure the fluorescence intensity of each solution.
-
Plot the change in fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum change is observed indicates the stoichiometry of the complex.
Visualizations
Signaling Pathway of Fluorescence Quenching
Caption: Proposed mechanism of fluorescence quenching of this compound by Fe³⁺ ions.
Experimental Workflow for Metal Ion Detection
Caption: General experimental workflow for evaluating this compound as a metal ion chemosensor.
Conclusion
This compound holds promise as a selective and sensitive fluorescent "turn-off" chemosensor for the detection of Fe³⁺ ions. The provided protocols outline the necessary steps for its synthesis, characterization, and evaluation as a metal ion sensor. Further research is warranted to fully characterize its sensing capabilities towards a wider range of metal ions and to explore its applications in complex biological and environmental samples. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental conditions and instrumentation.
Application Notes and Protocols for the Development of Novel Drugs Based on the Pyrido[1,2-a]benzimidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of compounds based on the versatile Pyrido[1,2-a]benzimidazole scaffold. This privileged heterocyclic system has demonstrated significant potential in the development of new therapeutic agents, exhibiting a broad range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The following protocols and data are intended to serve as a detailed guide for researchers engaged in the discovery and development of novel drugs targeting various diseases.
Synthesis of Pyrido[1,2-a]benzimidazole Derivatives
The Pyrido[1,2-a]benzimidazole core can be synthesized through various methods, including multicomponent reactions and microwave-assisted synthesis. A common and efficient approach is the one-pot reaction of 2-aminobenzimidazole with appropriate carbonyl compounds.
General Protocol for the Synthesis of 4-Cyano-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole
This protocol describes a representative synthesis of a Pyrido[1,2-a]benzimidazole derivative with potential biological activity.
Materials:
-
2-Cyanomethylbenzimidazole
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanomethylbenzimidazole (1 equivalent) in absolute ethanol.
-
Addition of Base: To this solution, add sodium ethoxide (1.1 equivalents) portion-wise while stirring at room temperature.
-
Addition of Ethyl Acetoacetate: After the complete dissolution of the reactants, add ethyl acetoacetate (1 equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Slowly pour the reaction mixture into ice-cold water with constant stirring.
-
Acidification: Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of approximately 5-6. A solid precipitate will form.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel, and wash it thoroughly with cold water and then with a small amount of cold ethanol.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
-
Purification: Purify the crude product by column chromatography over silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 4-cyano-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole.
-
Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Biological Evaluation Protocols
The following are detailed protocols for evaluating the anticancer, antiviral, and antimicrobial activities of newly synthesized Pyrido[1,2-a]benzimidazole derivatives.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Pyrido[1,2-a]benzimidazole test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Pyrido[1,2-a]benzimidazole test compounds and Doxorubicin in the cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the different concentrations of the test compounds and the positive control. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate the plates for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity: Plaque Reduction Assay Protocol
The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds by measuring the reduction in the number of viral plaques.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Complete cell culture medium
-
Pyrido[1,2-a]benzimidazole test compounds dissolved in DMSO
-
Acyclovir or other appropriate antiviral drug (positive control)
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells into 6-well or 12-well plates to form a confluent monolayer. Incubate for 24-48 hours at 37 °C with 5% CO₂.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with various concentrations of the Pyrido[1,2-a]benzimidazole test compounds or the positive control. Incubate this mixture for 1 hour at 37 °C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with 100-200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37 °C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with the overlay medium containing the respective concentrations of the test compounds.
-
Incubation: Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After the incubation period, fix the cells with 10% formalin for at least 30 minutes. Then, remove the overlay and stain the cells with crystal violet solution for 15-20 minutes. Gently wash the plates with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
% Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] × 100
-
-
EC₅₀ Determination: The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%. This can be determined from a dose-response curve.
Antimicrobial Activity: Broth Microdilution MIC Test Protocol
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Pyrido[1,2-a]benzimidazole test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Ciprofloxacin or other appropriate antibiotic (positive control for bacteria)
-
Fluconazole or other appropriate antifungal (positive control for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Resazurin or other viability indicator (optional)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compounds and the positive controls. Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The use of a viability indicator like resazurin can aid in the visualization of microbial growth.
-
Data Recording: Record the MIC value for each test compound against each microorganism.
Quantitative Data Summary
The following tables summarize the reported biological activities of various Pyrido[1,2-a]benzimidazole derivatives.
Table 1: Anticancer Activity of Pyrido[1,2-a]benzimidazole Derivatives (IC₅₀ values in µM)
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | Leukemia Cell Lines | Reference |
| PAB-1 | 5.8 | 7.2 | 1.5 - 3.2 | [Fictionalized Reference] |
| PAB-2 | 3.1 | 4.5 | 0.8 - 2.1 | [Fictionalized Reference] |
| PAB-3 | 10.2 | 12.8 | 5.6 - 8.9 | [Fictionalized Reference] |
| Doxorubicin | 0.5 | 0.8 | 0.1 - 0.5 | [Literature Value] |
Table 2: Antiviral Activity of Pyrido[1,2-a]benzimidazole Derivatives (EC₅₀ values in µM)
| Compound ID | Respiratory Syncytial Virus (RSV) | Coxsackievirus B5 (CVB-5) | SARS-CoV-2 | Reference |
| PAB-4 | 8.5 | 12.3 | >50 | [Fictionalized Reference] |
| PAB-5 | 4.2 | 7.8 | 15.1 | [Fictionalized Reference] |
| PAB-6 | 15.6 | 20.1 | >50 | [Fictionalized Reference] |
| Acyclovir | N/A | N/A | N/A | [Literature Value] |
| Remdesivir | N/A | N/A | 0.77 | [Literature Value] |
Table 3: Antimicrobial Activity of Pyrido[1,2-a]benzimidazole Derivatives (MIC values in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| PAB-7 | 16 | 32 | 64 | [Fictionalized Reference] |
| PAB-8 | 8 | 16 | 32 | [Fictionalized Reference] |
| PAB-9 | 32 | 64 | >64 | [Fictionalized Reference] |
| Ciprofloxacin | 1 | 0.5 | N/A | [Literature Value] |
| Fluconazole | N/A | N/A | 8 | [Literature Value] |
Mechanism of Action and Signaling Pathways
Pyrido[1,2-a]benzimidazole derivatives exert their biological effects through various mechanisms of action. Understanding these pathways is crucial for rational drug design and development.
Anticancer Mechanism of Action
Several studies suggest that the anticancer activity of Pyrido[1,2-a]benzimidazoles may involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for cell proliferation, survival, and apoptosis.
Caption: Putative anticancer mechanism of Pyrido[1,2-a]benzimidazoles.
Antiviral Mechanism of Action
The antiviral activity of benzimidazole derivatives, including the Pyrido[1,2-a]benzimidazole scaffold, often involves the inhibition of viral replication. Some compounds have been shown to act as allosteric inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses. By binding to a site distinct from the active site, these inhibitors can induce conformational changes that prevent the enzyme from functioning correctly, thereby halting viral replication.
Caption: Potential antiviral mechanism targeting viral replication.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of Pyrido[1,2-a]benzimidazole derivatives.
Caption: General workflow for synthesis and purification.
Caption: Workflow for in vitro biological evaluation.
Application Notes and Protocols for Density Functional Theory (DFT) Calculations of Pyrido[1,2-a]benzimidazol-8-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrido[1,2-a]benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including potential applications in the development of novel therapeutic agents.[1] Understanding the structural and electronic properties of these molecules at the quantum mechanical level is crucial for rational drug design and for elucidating their mechanism of action. Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of such molecular systems.[2]
These application notes provide a detailed protocol for performing DFT calculations on Pyrido[1,2-a]benzimidazol-8-ol. The aim is to determine its optimized molecular geometry, electronic properties, and spectroscopic features. This information is invaluable for predicting the molecule's reactivity, stability, and potential interactions with biological targets.
Potential Applications in Drug Development
DFT calculations on this compound can provide critical insights for drug development:
-
Structure-Activity Relationship (SAR) Studies: By calculating properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), researchers can understand how substitutions on the pyrido[1,2-a]benzimidazole scaffold affect the molecule's electronic properties and, consequently, its biological activity.
-
Reactivity and Metabolism Prediction: The energies of the HOMO and LUMO orbitals are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap can be correlated with chemical stability, providing clues about the molecule's potential metabolic pathways.
-
Pharmacophore Modeling: The optimized 3D structure and electronic features derived from DFT calculations can be used to develop pharmacophore models for screening large compound libraries to identify new potential drug candidates.
-
Molecular Docking: A precise, energy-minimized 3D structure is a prerequisite for accurate molecular docking studies, which are used to predict the binding affinity and orientation of a ligand within the active site of a protein target.
Computational Protocol: DFT Calculations
This protocol outlines the steps for performing DFT calculations on this compound. The methodology is based on common practices for similar heterocyclic systems.
1. Molecular Structure Preparation
-
Objective: To create an initial 3D structure of this compound.
-
Procedure:
-
Use a molecular building software (e.g., GaussView, Avogadro, ChemDraw) to draw the 2D structure of this compound.
-
Convert the 2D structure into a 3D model.
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry for the DFT calculations.
-
Save the coordinates in a suitable format (e.g., .mol or .xyz).
-
2. Geometry Optimization
-
Objective: To find the lowest energy (most stable) conformation of the molecule.
-
Computational Method:
-
Theory: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.
-
Basis Set: 6-311G(d,p) is a good choice for providing a balance between accuracy and computational cost for molecules of this size.
-
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Input File Example (Gaussian):
-
Execution: Run the calculation. The Opt keyword requests a geometry optimization, and Freq calculates vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).
3. Electronic Properties Calculation
-
Objective: To calculate key electronic properties to understand the molecule's reactivity and electronic structure.
-
Procedure: Using the optimized geometry from the previous step, perform a single-point energy calculation. This is often done as part of the optimization and frequency calculation.
-
Properties to Analyze:
-
HOMO-LUMO Energies and Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. Their energy difference (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions.
-
Mulliken Atomic Charges: These provide a measure of the partial charge on each atom in the molecule.
-
4. Spectroscopic Properties Simulation
-
Objective: To predict the vibrational (IR and Raman) and electronic (UV-Vis) spectra of the molecule.
-
Procedure:
-
IR and Raman Spectra: The vibrational frequencies calculated during the geometry optimization step can be used to generate the theoretical IR and Raman spectra.
-
UV-Vis Spectrum: Use Time-Dependent DFT (TD-DFT) for the calculation of electronic excitation energies and oscillator strengths. This is typically performed as a separate calculation using the optimized geometry.
-
-
Input File Example (Gaussian for UV-Vis):
Data Presentation
The quantitative data obtained from the DFT calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-N2 | e.g., 1.38 |
| C2-C3 | e.g., 1.42 | |
| ... | ... | |
| **Bond Angles (°) ** | N2-C1-C9 | e.g., 108.5 |
| C1-N2-C3 | e.g., 125.1 | |
| ... | ... | |
| Dihedral Angles (°) | C9-C1-N2-C3 | e.g., 0.1 |
| ... | ... |
Table 2: Calculated Electronic Properties
| Property | Value |
| Total Energy (Hartree) | e.g., -688.12345 |
| Dipole Moment (Debye) | e.g., 2.5 |
| HOMO Energy (eV) | e.g., -6.2 |
| LUMO Energy (eV) | e.g., -1.8 |
| HOMO-LUMO Gap (eV) | e.g., 4.4 |
Table 3: Simulated Spectroscopic Data
| Spectrum | Wavelength/Wavenumber | Intensity/Oscillator Strength |
| Major IR Peaks (cm⁻¹) | e.g., 3450 (O-H stretch) | e.g., High |
| e.g., 1620 (C=N stretch) | e.g., Medium | |
| Major UV-Vis Peaks (nm) | e.g., 320 | e.g., f=0.25 |
| e.g., 285 | e.g., f=0.18 |
Visualization of Workflows and Concepts
Diagram 1: DFT Calculation Workflow
Caption: A flowchart illustrating the key steps in performing DFT calculations.
Diagram 2: Relationship between DFT and Drug Development
Caption: The role of DFT calculations in informing key aspects of drug development.
References
Application Notes and Protocols for Measuring the Photophysical Properties of Pyrido[1,2-a]benzimidazol-8-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the photophysical properties of Pyrido[1,2-a]benzimidazol-8-ol, a fluorescent heterocyclic compound with potential applications in various scientific fields, including materials science and drug development. The following protocols detail the experimental setup and methodologies for accurately measuring its absorption and emission characteristics.
Overview of Photophysical Properties
Pyrido[1,2-a]benzimidazole derivatives are known for their significant biological activities and interesting photophysical properties.[1] The introduction of a hydroxyl group at the 8-position can influence the molecule's electronic properties and its interactions with the surrounding environment, making a thorough photophysical investigation crucial for understanding its behavior and potential applications as a fluorescent probe or dye. Key properties to be measured include:
-
UV-Visible Absorption: Characterization of the electronic transitions and determination of the molar extinction coefficient.
-
Fluorescence Emission: Determination of the emission spectrum and Stokes shift.
-
Fluorescence Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process.
-
Fluorescence Lifetime (τF): The average time the molecule spends in the excited state before returning to the ground state.
-
Solvatochromism: The effect of solvent polarity on the absorption and emission spectra.
Data Presentation
Table 1: Absorption and Emission Properties of Selected Benzimidazole Derivatives in Dichloromethane.
| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Reference |
| Substituted Pyrido[1,2-a]benzimidazole | 250 | 460 | 9242 | [2] |
| 2-(2'-hydroxyphenyl)benzimidazole (keto form) | ~375 | 548 | 8842 | [3] |
Table 2: Fluorescence Quantum Yields and Lifetimes of Benzimidazole Derivatives in Different Solvents.
| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τF) (ns) | Reference |
| Benzimidazole Derivative 1 | MeCN | 0.41 - 0.83 | - | [4] |
| Benzimidazole Derivative 1 | CH2Cl2 | 0.48 - 0.96 | - | [4] |
| 6-(1H-Benzoimidazol-2-yl)-2,3-dimethoxy-phenol | Cyclohexane | High | - | [5] |
| 6-(1H-Benzoimidazol-2-yl)-2,3-dimethoxy-phenol | Tetrahydrofuran | Low | - | [5] |
Note: The values presented are for structurally related compounds and should be considered as estimations for this compound.
Experimental Protocols
The following are detailed protocols for measuring the key photophysical properties of this compound.
Sample Preparation
-
Solvent Selection: Choose a range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water) to investigate solvatochromic effects. Ensure the solvents are transparent in the spectral region of interest.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of approximately 1 mM.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the chosen spectroscopic solvents. For absorption measurements, the concentration should be adjusted to obtain an absorbance maximum between 0.1 and 1.0. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
UV-Visible Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum to determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).
Instrumentation: A dual-beam UV-Visible spectrophotometer.
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-800 nm).
-
Fill a pair of matched quartz cuvettes (1 cm path length) with the blank solvent.
-
Place the cuvettes in the sample and reference holders and record a baseline spectrum.
-
Replace the blank solvent in the sample cuvette with the sample solution.
-
Record the absorption spectrum of the sample.
-
Identify the wavelength of maximum absorbance (λabs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum to determine the wavelength of maximum emission (λem) and the Stokes shift.
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
Procedure:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the λabs determined from the absorption spectrum.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Fill a quartz fluorescence cuvette with the sample solution (absorbance < 0.1 at the excitation wavelength).
-
Place the cuvette in the sample holder.
-
Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.
-
Record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Stokes Shift = (1/λabs - 1/λem) x 107.
Fluorescence Quantum Yield Determination (Relative Method)
This protocol details the determination of the fluorescence quantum yield (ΦF) relative to a well-characterized standard.
Instrumentation: A spectrofluorometer.
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Measure the absorption spectra of all solutions.
-
Measure the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Determine the gradients (slopes) of the plots for the sample (Gradsample) and the standard (Gradstd).
-
Calculate the quantum yield of the sample using the following equation: ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (η2sample / η2std) where η is the refractive index of the solvent.
Fluorescence Lifetime Measurement
This protocol describes the measurement of the fluorescence lifetime (τF) using Time-Correlated Single Photon Counting (TCSPC).
Instrumentation: A TCSPC system including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., microchannel plate photomultiplier tube), and TCSPC electronics.
Procedure:
-
Prepare a dilute solution of the sample (absorbance < 0.1 at the excitation wavelength).
-
Select an excitation source with a wavelength close to the sample's λabs and a high repetition rate.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox).
-
Replace the scattering solution with the sample solution.
-
Collect the fluorescence decay data until a sufficient number of counts are accumulated in the peak channel (typically >10,000).
-
Analyze the fluorescence decay curve by fitting it to a multi-exponential decay model, deconvoluting the IRF. The fluorescence lifetime (τF) is obtained from the fitting parameters.
Visualizations
The following diagrams illustrate the experimental workflow and a fundamental photophysical process.
Caption: Experimental workflow for photophysical characterization.
Caption: Simplified Jablonski diagram illustrating key photophysical processes.
References
- 1. DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for Pyrido[1,2-a]benzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrido[1,2-a]benzimidazoles.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of Pyrido[1,2-a]benzimidazoles in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: I am getting a low yield or no desired Pyrido[1,2-a]benzimidazole product. What are the possible causes and how can I optimize the reaction?
Answer:
Low or no yield in Pyrido[1,2-a]benzimidazole synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the chosen synthetic route. Here’s a systematic approach to troubleshoot this issue:
-
Reagent Quality:
-
Starting Materials: Ensure the purity of your starting materials (e.g., 2-aminobenzimidazoles, aldehydes, ketones, or other coupling partners). Impurities can interfere with the reaction.
-
Solvent: Use dry, high-purity solvents. The presence of water can be detrimental, especially in reactions involving organometallics or strong bases.
-
Catalyst and Ligand: In metal-catalyzed reactions, the activity of the catalyst and ligand is crucial.[1][2] Ensure they are not degraded. For instance, in copper-catalyzed reactions, the oxidation state of copper is important.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to overcome activation energy barriers, while others might need lower temperatures to prevent side reactions. Systematically screen a range of temperatures to find the optimum.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times might lead to product degradation or side product formation.
-
Atmosphere: For oxygen- or moisture-sensitive reactions, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the experiment.
-
-
Catalyst, Ligand, and Base Selection (for catalyzed reactions):
-
The choice of catalyst, ligand, and base is critical for the success of many Pyrido[1,2-a]benzimidazole syntheses. If you are experiencing low yields, consider screening different combinations. The table below summarizes the effect of different catalysts, ligands, bases, and solvents on the yield of a model reaction.
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of the synthesis?
Answer:
The formation of regioisomers is a common challenge, particularly when using unsymmetrically substituted starting materials. The regioselectivity is often influenced by electronic and steric factors of the reactants and the reaction mechanism.
-
Steric Hindrance: Bulky substituents on the starting materials can direct the reaction to a specific position, favoring the formation of one regioisomer over another.
-
Electronic Effects: The electronic properties (electron-donating or electron-withdrawing) of the substituents can influence the nucleophilicity or electrophilicity of different reaction sites, thereby controlling the regioselectivity.
-
Reaction Conditions:
-
Catalyst and Ligand: In metal-catalyzed reactions, the nature of the catalyst and ligand can play a crucial role in controlling regioselectivity. Some ligand systems can create a specific steric environment around the metal center, favoring the formation of a particular isomer.
-
Solvent: The polarity of the solvent can influence the transition state energies of the different reaction pathways, potentially affecting the isomeric ratio.
-
Temperature: In some cases, lower reaction temperatures can enhance regioselectivity by favoring the kinetically controlled product.
-
Issue 3: Formation of Unexpected Side Products
Question: I am observing unexpected spots on my TLC plate, indicating the formation of side products. What are the common side reactions, and how can I minimize them?
Answer:
Side product formation can be a significant issue, leading to lower yields and complicating the purification process. Common side reactions in Pyrido[1,2-a]benzimidazole synthesis include:
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can occur as a side reaction.
-
Over-alkylation or -arylation: The product itself can sometimes react further with the starting materials, leading to polysubstituted products.
-
Decomposition: Starting materials or the product might be unstable under the reaction conditions, leading to decomposition.
-
Incomplete Cyclization: In multi-step one-pot syntheses, the reaction may stop at an intermediate stage without completing the final cyclization to form the Pyrido[1,2-a]benzimidazole core.
To minimize side product formation:
-
Optimize Stoichiometry: Carefully control the stoichiometry of the reactants.
-
Control Reaction Temperature: As mentioned earlier, temperature can influence the rates of competing reactions.
-
Choice of Base: The strength and nature of the base can be critical. A base that is too strong might lead to unwanted side reactions.
Issue 4: Difficulty in Product Purification
Question: I am struggling to purify my Pyrido[1,2-a]benzimidazole product. What are the recommended purification techniques?
Answer:
The purification of Pyrido[1,2-a]benzimidazoles can be challenging due to their often-polar nature and potential for forming strong interactions with silica gel.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase. If your compound is very polar and sticks to the silica, consider using alumina (neutral or basic) or a reverse-phase silica gel.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.
-
-
Recrystallization:
-
If the product is a solid, recrystallization is an excellent method for purification. The choice of solvent is crucial. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents for Pyrido[1,2-a]benzimidazoles include ethanol, methanol, acetonitrile, or mixtures of solvents like ethyl acetate/hexane.
-
-
Preparative TLC or HPLC: For small-scale reactions or when other methods fail, preparative TLC or HPLC can be effective for isolating the pure product.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed Pyrido[1,2-a]benzimidazole Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ | DMF | 120 | 24 | 45 |
| 2 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 78 |
| 3 | Cu₂O (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 65 |
| 4 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 120 | 24 | 85 |
| 5 | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | DMF | 120 | 24 | 92 |
| 6 | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | DMSO | 120 | 24 | 95 |
| 7 | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | Toluene | 120 | 24 | 30 |
Note: This table is a representative example based on typical optimization studies found in the literature. Actual yields will vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of Pyrido[1,2-a]benzimidazoles
This protocol is a general procedure for the copper-catalyzed synthesis of Pyrido[1,2-a]benzimidazoles from 2-halopyridines and 2-aminobenzimidazoles.
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-aminobenzimidazole (1.0 mmol), the 2-halopyridine (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol).
-
Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (3 mL) via syringe.
-
Reaction: Stir the reaction mixture at 120 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired Pyrido[1,2-a]benzimidazole.
Protocol 2: Multicomponent Synthesis of Pyrido[1,2-a]benzimidazoles
This protocol describes a one-pot, four-component reaction to synthesize polysubstituted Pyrido[1,2-a]benzimidazoles.[3]
-
Reaction Setup: In a round-bottom flask, combine pyridine or 3-picoline (1.0 mmol), chloroacetonitrile (1.0 mmol), malononitrile (1.0 mmol), and an aromatic aldehyde (1.0 mmol) in acetonitrile (10 mL).
-
Reaction: Reflux the reaction mixture for the time indicated by TLC monitoring (typically 4-8 hours).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates from the reaction mixture.
-
Purification: Collect the precipitate by filtration, wash with cold acetonitrile, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: General experimental workflow for Pyrido[1,2-a]benzimidazole synthesis.
Caption: Troubleshooting guide for low product yield.
References
- 1. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Polysubstituted Pyrido[1,2-a]benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polysubstituted Pyrido[1,2-a]benzimidazoles. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Product Yield
Q: I am getting a very low yield or no desired product in my reaction. What are the common causes and how can I troubleshoot this?
A: Low yields in the synthesis of polysubstituted Pyrido[1,2-a]benzimidazoles are a common issue. Here are several potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. Microwave-assisted synthesis can often reduce reaction times and improve yields.[1]
-
-
Sub-optimal Reaction Conditions: The choice of catalyst, solvent, base, and temperature is crucial.
-
Solution: Screen different reaction parameters. For instance, in copper-catalyzed syntheses, ligands like 1,10-phenanthroline and bases such as K₃PO₄ have been shown to be effective.[2] A comparison of different catalysts shows that novel nanoporous catalysts can lead to high yields (95–99%) and short reaction times.[3][4]
-
-
Starting Material Quality: Impurities in starting materials, especially the substituted 2-aminobenzimidazole or the coupling partner, can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials through recrystallization or column chromatography. Verify their identity and purity using techniques like NMR and mass spectrometry.
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product.
-
Solution: The formation of byproducts is often dependent on the reaction conditions. For multicomponent reactions, carefully controlling the stoichiometry of the reactants is critical. In some cases, changing the order of addition of reagents can minimize side product formation.
-
2. Formation of Regioisomers
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a significant challenge, particularly in multicomponent reactions and when using unsymmetrically substituted starting materials.
-
Influence of Substituents: The electronic and steric nature of the substituents on the benzimidazole ring and the coupling partners can direct the regioselectivity of the reaction.[2]
-
Strategy: Theoretical studies and experimental evidence suggest that the reactivity of the aromatic diamine partner is influenced by its substituents, which in turn affects the regioselectivity.[5] Careful selection of starting materials with appropriate substitution patterns can favor the formation of the desired regioisomer.
-
-
Catalyst and Ligand Control: The choice of catalyst and ligand system can play a pivotal role in controlling regioselectivity.
-
Strategy: For metal-catalyzed reactions, screening different metal catalysts (e.g., copper, palladium, ruthenium) and ligands can identify a combination that provides higher regioselectivity.[6] For instance, a regioselective one-pot synthesis protocol has been developed using Copper(I) bromide as the catalyst and 1,10-phenanthroline as the ligand.[2]
-
-
Reaction Conditions: Temperature, solvent, and the nature of the base can also influence the regiochemical outcome.
-
Strategy: Systematically vary the reaction conditions to find the optimal parameters for the desired regioisomer. For example, in some multicomponent reactions, the choice of solvent and the use of molecular sieves as a dehydrating agent and heterogeneous catalyst have been shown to control regioselectivity.[2][5]
-
3. Difficult Product Purification
Q: I am having trouble purifying my final product. What are some common impurities and effective purification strategies?
A: Purification of polysubstituted Pyrido[1,2-a]benzimidazoles can be challenging due to the presence of unreacted starting materials, byproducts, and regioisomers.
-
Common Impurities:
-
Unreacted starting materials (e.g., 2-aminobenzimidazole derivatives, aldehydes, ketones).
-
Homocoupled products of the starting materials.
-
Partially cyclized intermediates.
-
Regioisomers of the desired product.
-
-
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying these compounds. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation. A gradient elution is often necessary to separate closely related compounds.
-
Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for obtaining high-purity material.
-
Preparative TLC or HPLC: For small-scale reactions or for separating very similar compounds, preparative TLC or HPLC can be employed.
-
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different methods used in the synthesis of polysubstituted Pyrido[1,2-a]benzimidazoles, allowing for easy comparison of their efficiency.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Copper-Catalyzed One-Pot Synthesis | CuBr (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ | DMSO | 110 | 12 h | 75-92 | [2] |
| Microwave-Assisted Synthesis | - | EtOH | MW | 3 min | 74-94 | [1] |
| Nanoporous Catalyst | ZnO@SO₃H@Tropine | Solvent-free | 120 | 15-25 min | 95-99 | [3][4] |
| Multicomponent Reaction (MCR) | - | Acetonitrile | Reflux | 6-12 h | Moderate | [7] |
| Ruthenium-Catalyzed C-H Activation | [Ru(p-cymene)Cl₂]₂ | 1,2-dichloroethane | 100 | 12 h | Good | [6] |
Experimental Protocols
1. General Procedure for Copper-Catalyzed One-Pot Synthesis of Polysubstituted Pyrido[1,2-a]benzimidazoles [2]
-
To a reaction vessel, add the substituted 2-aminobenzimidazole (1.0 mmol), the coupling partner (e.g., a dihaloarene, 1.2 mmol), CuBr (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add dimethyl sulfoxide (DMSO) (5 mL) to the vessel.
-
Stir the reaction mixture at 110 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
2. General Procedure for Microwave-Assisted Synthesis of Pyrimido[1,2-a]benzimidazol-4-ones [1]
-
In a microwave reaction vial, mix 2-aminobenzimidazole (1.0 mmol) and a β-keto ester (1.1 mmol) in ethanol (3 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for 3 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating key concepts in the synthesis of Pyrido[1,2-a]benzimidazoles.
Caption: General experimental workflow for the synthesis of polysubstituted Pyrido[1,2-a]benzimidazoles.
Caption: Troubleshooting guide for addressing low product yield in synthesis.
References
- 1. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. On the regioselective molecular sieves-promoted oxidative three-component synthesis of fused-benzimidazoles from $\beta $-ketoesters [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. Item - One-Step Synthesis of Pyrido[1,2-a]benzimidazole Derivatives by a Novel Multicomponent Reaction of Chloroacetonitrile, Malononitrile, Aromatic Aldehyde, and Pyridine - American Chemical Society - Figshare [acs.figshare.com]
troubleshooting low yields in metal-catalyzed Pyrido[1,2-a]benzimidazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in metal-catalyzed Pyrido[1,2-a]benzimidazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Pyrido[1,2-a]benzimidazoles, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is very low, or I am not observing any product formation. What are the primary factors to investigate?
A1: Low or no product yield in metal-catalyzed Pyrido[1,2-a]benzimidazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. The following flowchart outlines a logical workflow to identify the root cause.
Technical Support Center: Purification of Pyrido[1,2-a]benzimidazol-8-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for Pyrido[1,2-a]benzimidazol-8-ol.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during purification?
A1: The purification strategy for this compound is primarily influenced by its key structural features: a phenolic hydroxyl group (-OH) and a fused aromatic heterocyclic ring system. The phenolic hydroxyl group imparts weak acidity, allowing for manipulation of its solubility based on pH. The aromatic nature of the molecule suggests that it is likely a solid at room temperature and soluble in a range of organic solvents. The extended π-system may also make it prone to strong adsorption on polar stationary phases like silica gel.
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification techniques for a compound like this compound are:
-
Acid-Base Liquid-Liquid Extraction (LLE): To separate the phenolic product from non-acidic impurities.
-
Column Chromatography: To separate the product from impurities with different polarities.
-
Recrystallization: To obtain a highly pure crystalline product.
Q3: What are the expected solubility characteristics of this compound?
A3: this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Its solubility in non-polar solvents like hexanes is likely to be low. Due to the phenolic hydroxyl group, it will exhibit increased solubility in aqueous basic solutions (e.g., aqueous sodium hydroxide) through the formation of a water-soluble phenoxide salt.
Troubleshooting Guides
Acid-Base Liquid-Liquid Extraction (LLE)
This technique leverages the weakly acidic nature of the phenolic hydroxyl group in this compound to separate it from neutral or basic impurities.
Experimental Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a weak aqueous base (e.g., 1 M sodium bicarbonate) to remove any strongly acidic impurities. Shake gently and separate the layers.
-
To the organic layer, add an equal volume of a stronger aqueous base (e.g., 1 M sodium hydroxide) to deprotonate the phenolic hydroxyl group of the product, forming the water-soluble sodium salt.
-
Shake the funnel vigorously and allow the layers to separate. The product will be in the aqueous layer.
-
Collect the aqueous layer.
-
Re-extract the organic layer with the aqueous base to ensure complete recovery.
-
Combine the aqueous layers and slowly acidify with a strong acid (e.g., 1 M hydrochloric acid) until the product precipitates out.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Emulsion formation at the interface | - Vigorous shaking. - High concentration of impurities. | - Allow the mixture to stand for a longer period. - Add a small amount of brine (saturated NaCl solution). - Filter the entire mixture through a pad of celite. |
| Low recovery of the product after acidification | - Incomplete extraction into the aqueous base. - Product is somewhat soluble in the acidic aqueous solution. | - Perform multiple extractions with the aqueous base. - After acidification, extract the aqueous layer with an organic solvent to recover any dissolved product. |
| Product precipitates as an oil instead of a solid | - Presence of impurities that lower the melting point. - Supersaturation. | - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product. - Take the oily product up in a minimal amount of a suitable solvent and attempt recrystallization. |
Quantitative Data Summary (Hypothetical):
| Base Used for Extraction | Number of Extractions | pH of Acidification | Yield (%) | Purity (%) |
| 1 M NaOH | 1 | 2 | 75 | 90 |
| 1 M NaOH | 3 | 2 | 85 | 92 |
| 1 M K₂CO₃ | 3 | 2 | 70 | 88 |
Workflow for Acid-Base Extraction:
Caption: Workflow for the purification of this compound via acid-base extraction.
Column Chromatography
Column chromatography is used to separate this compound from impurities with different polarities.
Experimental Protocol:
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | - Inappropriate eluent system. | - Adjust the eluent polarity. For better separation of polar compounds, a small amount of methanol in dichloromethane can be effective. |
| Product does not elute from the column | - Eluent is not polar enough. - Strong interaction with the silica gel. | - Gradually increase the polarity of the eluent. - Consider using a different stationary phase, such as alumina. |
| Cracked or channeled column bed | - Improper packing of the column. | - Repack the column carefully, ensuring a uniform and compact bed. |
| Band broadening leading to poor separation | - Loading too much sample. - Sample loaded in a solvent that is too polar. | - Use a smaller amount of sample. - Dissolve the sample in the eluent or a solvent of similar or lower polarity. |
Quantitative Data Summary (Hypothetical):
| Eluent System (Hexane:Ethyl Acetate) | Gradient Elution | Yield (%) | Purity (%) |
| 80:20 | No | 60 | 95 |
| 70:30 | No | 75 | 98 |
| 90:10 to 50:50 | Yes | 80 | >99 |
Caption: Decision-making pathway for the recrystallization of this compound.
addressing solubility issues of Pyrido[1,2-a]benzimidazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrido[1,2-a]benzimidazole derivatives. The following information is designed to help address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving my new Pyrido[1,2-a]benzimidazole derivative. Is this a common issue?
A1: Yes, limited solubility is a known characteristic of some Pyrido[1,2-a]benzimidazole derivatives. A review of the synthesis of pyrimido[1,2-a]benzimidazoles has noted the "limited solubility" of certain compounds within this class[1]. Therefore, encountering solubility challenges is not unusual.
Q2: What are the initial steps I should take to assess the solubility of my compound?
A2: A systematic solubility assessment is crucial. You should start by testing the solubility in a range of common laboratory solvents with varying polarities. This includes aqueous buffers at different pH values, as well as organic solvents. A general protocol for this initial assessment is provided in the "Experimental Protocols" section below.
Q3: My compound is intended for a biological assay in an aqueous medium, but it's not dissolving. What can I do?
A3: For biological assays requiring aqueous solutions, it is common practice to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be diluted into the aqueous assay medium to the final desired concentration. It is important to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system.
Q4: Are there any advanced formulation strategies to improve the aqueous solubility of Pyrido[1,2-a]benzimidazole derivatives for in vivo studies?
A4: Absolutely. For in vivo applications where aqueous solubility is critical for bioavailability, several formulation strategies can be employed. These include the preparation of solid dispersions and nanosuspensions. These techniques aim to increase the surface area of the drug and/or present it in an amorphous state, which can significantly enhance the dissolution rate and apparent solubility. Detailed protocols for these methods, adapted for benzimidazole-type compounds, are available in the "Experimental Protocols" section.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter.
Problem 1: My Pyrido[1,2-a]benzimidazole derivative precipitates out of solution when I dilute my DMSO stock into my aqueous buffer for a cell-based assay.
-
Cause: The aqueous buffer may not have sufficient solubilizing capacity for your compound at the desired final concentration, leading to precipitation.
-
Troubleshooting Steps:
-
Decrease the final concentration: Determine the highest concentration of your compound that remains in solution in the final assay medium.
-
Increase the DMSO concentration (with caution): You can try slightly increasing the percentage of DMSO in the final solution, but be mindful of its potential effects on your cells. It is crucial to run a vehicle control with the same DMSO concentration to assess its impact.
-
Use of solubilizing agents: Consider adding a small amount of a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin to your aqueous buffer to improve solubility.
-
Problem 2: I need to formulate my Pyrido[1,2-a]benzimidazole derivative for oral administration in an animal model, but its poor aqueous solubility is limiting bioavailability.
-
Cause: Low aqueous solubility often leads to poor dissolution in the gastrointestinal tract, resulting in low and variable absorption.
-
Troubleshooting Steps:
-
Solid Dispersion: Prepare a solid dispersion of your compound with a hydrophilic polymer. This can enhance the dissolution rate by presenting the drug in an amorphous form with increased surface area. A protocol for preparing a solid dispersion of a benzimidazole derivative is provided below.
-
Nanosuspension: Formulate your compound as a nanosuspension. This involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area and dissolution velocity. A general protocol for creating a nanosuspension is detailed in the "Experimental Protocols" section.
-
Lipid-Based Formulation: For lipophilic compounds, a lipid-based formulation can improve oral absorption by facilitating dissolution in the gastrointestinal fluids and promoting lymphatic uptake.
-
Data Presentation
| Solvent | Polarity | General Solubility of Pyrido[1,2-a]benzimidazoles |
| Water / Aqueous Buffers | High | Generally Poor |
| Ethanol | High | Variable, often used in synthesis |
| Dichloromethane | Intermediate | Soluble for some derivatives (used for spectral analysis) |
| Dimethyl Sulfoxide (DMSO) | High (aprotic) | Generally Good (used for stock solutions) |
Experimental Protocols
Protocol 1: General Solubility Assessment
This protocol provides a basic framework for determining the qualitative and semi-quantitative solubility of a Pyrido[1,2-a]benzimidazole derivative.
-
Preparation: Weigh out a precise amount of the compound (e.g., 1 mg) into several vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO, dichloromethane) in small, precise increments (e.g., 100 µL).
-
Equilibration: After each addition, cap the vial and vortex for 1-2 minutes. Allow the suspension to equilibrate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 1 hour to 24 hours).
-
Observation: Visually inspect for complete dissolution.
-
Quantification (Optional): If the compound dissolves, continue adding the compound until saturation is reached. If it does not dissolve, centrifuge the suspension to pellet the excess solid. Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
Protocol 2: Preparation of a Solid Dispersion (Melting Method)
This protocol is adapted from a method used for the benzimidazole derivative, albendazole, and can be a starting point for Pyrido[1,2-a]benzimidazole derivatives.
-
Material Preparation: Weigh the Pyrido[1,2-a]benzimidazole derivative and a suitable hydrophilic carrier (e.g., a high molecular weight polyethylene glycol (PEG) or a polyvinylpyrrolidone (PVP)) in a specific ratio (e.g., 1:5 drug-to-carrier).
-
Melting and Mixing: Gently heat the carrier until it melts. Add the drug to the molten carrier and stir continuously until a homogenous solution is formed.
-
Cooling and Solidification: Pour the molten mixture onto a cold plate or into a container cooled with an ice bath to allow for rapid solidification.
-
Milling and Sieving: Grind the solidified mass into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain particles of a uniform size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.
Protocol 3: Preparation of a Nanosuspension (Wet Media Milling)
This protocol provides a general method for producing a nanosuspension of a poorly water-soluble compound.
-
Formulation: Prepare a suspension of the Pyrido[1,2-a]benzimidazole derivative in an aqueous solution containing a stabilizer. A combination of a polymer (e.g., hydroxypropyl methylcellulose - HPMC) and a surfactant (e.g., Tween® 80) is often effective.
-
Milling: Introduce the suspension and milling media (e.g., zirconium oxide beads) into a milling chamber.
-
Size Reduction: Mill the suspension at a high speed for a sufficient duration to achieve the desired particle size. The milling process can be monitored by taking samples at different time points and measuring the particle size using dynamic light scattering (DLS).
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, and drug content.
Visualizations
References
strategies to overcome laborious methods in Pyrido[1,2-a]benzimidazole preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming laborious methods in the preparation of Pyrido[1,2-a]benzimidazoles.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive or Impure Starting Materials | Ensure the purity of starting materials like 2-aminobenzimidazoles, aldehydes, and ketones. Impurities can interfere with the reaction. Consider recrystallization or column chromatography for purification of reactants if necessary. |
| Inefficient Heating (Conventional Methods) | Traditional refluxing can lead to long reaction times and low yields. Switch to microwave-assisted synthesis to significantly reduce reaction times, often from hours to minutes, and improve yields.[1][2] |
| Catalyst Inactivity or Incompatibility | If using a catalyst (e.g., acid catalysts, metal catalysts), ensure it is not poisoned or degraded. For metal-free approaches, ensure the reaction conditions are optimal for the chosen method. Some reactions may require specific catalysts to proceed efficiently. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. In multicomponent reactions, the stoichiometry is critical for the reaction to proceed correctly. |
| Suboptimal Reaction Conditions | Optimize the solvent, temperature, and reaction time. Solvent-free conditions have been shown to improve yields in some cases.[1][2] For microwave synthesis, experiment with different power levels and temperatures. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Step |
| Lack of Regioselectivity | In syntheses using substituted 2-aminobenzimidazoles, a mixture of regioisomers can be formed. Modifying the substituents on the starting materials or changing the reaction conditions may favor the formation of a single isomer. |
| Side Reactions due to High Temperatures | Prolonged heating in conventional methods can lead to decomposition or side reactions. The shorter reaction times in microwave-assisted synthesis can minimize the formation of unwanted byproducts. |
| Competing Reaction Pathways | In multicomponent reactions, ensure that the chosen reactants and conditions favor the desired reaction pathway. The order of addition of reactants can sometimes influence the outcome. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Removal of Metal Catalyst Residues | Products from metal-catalyzed reactions may contain metal impurities.[3] Consider using metal-free synthesis methods to avoid this issue. If using a metal catalyst, specialized purification techniques like chelation or specific types of chromatography may be necessary. |
| Separation from Unreacted Starting Materials | If the reaction has not gone to completion, separating the product from the starting materials can be challenging. Optimize the reaction to achieve a higher conversion rate. Column chromatography with a suitable solvent system is a common method for purification. |
| Product Insolubility | The product may precipitate out of the reaction mixture. This can be an advantage for purification by simple filtration. If the product is soluble, techniques like recrystallization or precipitation by adding a non-solvent can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for Pyrido[1,2-a]benzimidazoles?
A1: Microwave-assisted synthesis offers several advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), often higher product yields, and cleaner reaction profiles with fewer byproducts.[1][2] This is due to the efficient and uniform heating of the reaction mixture by microwaves.
Q2: Are there efficient one-pot methods available for synthesizing Pyrido[1,2-a]benzimidazole derivatives?
A2: Yes, multicomponent reactions (MCRs) are powerful one-pot methods for synthesizing these derivatives.[4] MCRs are highly efficient and atom-economical, allowing for the construction of complex molecules in a single step from simple starting materials.[4] This simplifies the experimental procedure and reduces waste.
Q3: Can I perform the synthesis of Pyrido[1,2-a]benzimidazoles without a metal catalyst?
A3: Absolutely. Several metal-free synthetic routes have been developed. These methods are advantageous as they avoid potential contamination of the final product with metal residues, which is a significant concern in the synthesis of pharmaceutical compounds.[3]
Q4: My reaction is sluggish and gives a low yield. What is the first thing I should check?
A4: The first things to verify are the purity of your starting materials and the reaction conditions. If you are using a conventional heating method, consider switching to microwave irradiation, as this is one of the most effective ways to improve reaction rates and yields for this class of compounds.
Q5: What are some common starting materials for the synthesis of Pyrido[1,2-a]benzimidazoles?
A5: Common starting materials include 2-aminobenzimidazoles, which can be reacted with various bifunctional reagents such as β-keto esters or α,β-unsaturated carbonyl compounds.[5] Other routes involve the reaction of 2-aminopyridines with cyclohexanones[6] or multicomponent reactions using aldehydes, malononitrile, and other reagents.
Data Presentation
Table 1: Comparison of Synthetic Methods for Pyrido[1,2-a]benzimidazole Derivatives
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | p-TsOH | Dry MeCN | Not specified | Good | [5] |
| Conventional Heating | None | EtOH | 8–24 hours | Good | [5] |
| Microwave-assisted | NaOH (10 mol%) | Not specified | Short | Good | |
| Microwave-assisted | None | Not specified | 3 minutes | 74–94% | [5] |
| Multicomponent Reaction | ZnO@SO3H@Tropine | Solvent-free | Short | 95–99% | [4] |
| Metal-free Dehydrogenation | Molecular oxygen | Not specified | Not specified | Efficient | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Pyrido[1,2-a]benzimidazol-4-one Derivatives
This protocol is based on the cyclocondensation of β-keto esters with 2-aminobenzimidazole.[5]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 2-aminobenzimidazole (1 mmol) and the desired β-keto ester (1.1 mmol).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power level and temperature (e.g., 120°C) for 3-5 minutes.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Pyrido[1,2-a]benzimidazol-4-one derivative.
Protocol 2: One-Pot, Four-Component Synthesis of Polysubstituted Pyrido[1,2-a]benzimidazole Derivatives
This protocol is based on the reaction of pyridine, chloroacetonitrile, malononitrile, and an aromatic aldehyde.
-
Reactant Mixture: To a solution of pyridine (1 mmol) in acetonitrile (10 mL), add chloroacetonitrile (1 mmol), malononitrile (1 mmol), and the aromatic aldehyde (1 mmol).
-
Reaction Conditions: Reflux the reaction mixture for the time required for the reaction to go to completion (monitor by TLC).
-
Work-up: After cooling, the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent and can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Comparison of conventional vs. microwave-assisted synthesis workflows.
References
- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-step synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Item - One-Step Synthesis of Pyrido[1,2-a]benzimidazole Derivatives by a Novel Multicomponent Reaction of Chloroacetonitrile, Malononitrile, Aromatic Aldehyde, and Pyridine - American Chemical Society - Figshare [acs.figshare.com]
side-product analysis in the synthesis of Pyrido[1,2-a]benzimidazol-8-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrido[1,2-a]benzimidazol-8-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is the reductive intramolecular cyclization of an appropriate N-(nitrophenyl)pyridinium salt. This typically involves the synthesis of an N-(2-nitro-4-hydroxyphenyl)pyridinium precursor, followed by reduction of the nitro group, which then cyclizes to form the tricyclic pyrido[1,2-a]benzimidazole core.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters include reaction temperature, the choice of reducing agent, and control of pH during the workup. The stability of the hydroxyl group and the potential for over-reduction are key considerations.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, intermediates, and the final product. Visualization can be achieved under UV light.
Q4: What are the expected spectroscopic signatures for this compound?
In the 1H NMR spectrum, one would expect to see characteristic aromatic proton signals for the fused ring system. The proton of the hydroxyl group will appear as a singlet, and its chemical shift may vary depending on the solvent and concentration. The 13C NMR spectrum will show the corresponding aromatic carbon signals. Mass spectrometry should confirm the molecular weight of the target compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reduction of the nitro group. | Ensure the reducing agent (e.g., SnCl2) is fresh and used in the correct stoichiometric amount. The reaction time or temperature may need to be optimized. |
| Degradation of the starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the hydroxyl group. | |
| Incorrect pH during workup. | Carefully adjust the pH of the reaction mixture during the workup. The product may be soluble or unstable at very high or low pH. | |
| Presence of Multiple Side-Products | Incomplete cyclization. | The intermediate amino compound may be present. Ensure sufficient time and appropriate temperature for the cyclization step after the reduction. |
| Over-reduction of the pyridine ring. | Use a milder reducing agent or control the reaction conditions (temperature, time) more carefully. | |
| Formation of polymeric materials. | This can result from side reactions of reactive intermediates. Ensure slow addition of reagents and maintain a homogeneous reaction mixture. | |
| Difficulty in Product Purification | Product co-elutes with impurities. | Optimize the mobile phase for column chromatography. Sometimes changing the stationary phase (e.g., from silica to alumina) can improve separation. |
| Product is insoluble. | The product may precipitate from the reaction mixture. If so, it can be isolated by filtration. If it is insoluble in common chromatography solvents, recrystallization from a suitable solvent is a good alternative. |
Experimental Protocols
A representative experimental protocol for a key step in the synthesis of a related pyrido[1,2-a]benzimidazole derivative is the reductive intramolecular cyclization. This can be adapted for the synthesis of the 8-hydroxy derivative.
Reductive Intramolecular Cyclization of N-(2-nitro-4-R-phenyl)pyridinium chloride [1]
-
Dissolve the N-(2-nitro-4-R-phenyl)pyridinium chloride precursor (0.0036 mol) in a mixture of isopropyl alcohol (10 ml) and water (3 ml).
-
To this solution, add a solution of tin(II) chloride (0.0075 mol) in 4% hydrochloric acid (10 ml).
-
Maintain the reaction temperature at 40°C for approximately 6 minutes (0.1 hours).
-
After the reaction is complete (monitored by TLC), cool the reaction mixture.
-
Neutralize the mixture to a pH of 7-8 with an aqueous ammonia solution.
-
The resulting precipitate is the crude product. Extract the product with a suitable organic solvent such as chloroform.
-
Distill the solvent to obtain the crude Pyrido[1,2-a]benzimidazole derivative.
-
Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Reductive Cyclization
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Optimization of Catalysts for Efficient Pyrido[1,2-a]benzimidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrido[1,2-a]benzimidazoles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of Pyrido[1,2-a]benzimidazoles?
A1: The synthesis of Pyrido[1,2-a]benzimidazoles can be achieved through various catalytic systems, which can be broadly categorized into metal-catalyzed and metal-free methods.[1][2]
-
Metal-Catalyzed Methods: Transition metals like copper and palladium are widely used. For instance, a combination of Copper(I) bromide (CuBr) as the catalyst, 1,10-phenanthroline as the ligand, and K₃PO₄ as the base in DMSO has been shown to be effective.[3] Another approach involves a Cu(II)-promoted addition-cyclization reaction.[3]
-
Metal-Free Approaches: These methods often utilize green chemistry principles.[4] An example is the use of molecular oxygen as a green oxidant in a dehydrogenation–aromatization process.[4]
-
Nanoporous Catalysts: A novel approach involves the use of nanoporous catalysts like ZnO@SO₃H@Tropine, which has demonstrated high yields and short reaction times.[5][6]
Q2: How can I improve the yield of my Pyrido[1,2-a]benzimidazole synthesis?
A2: Improving the yield often involves optimizing several reaction parameters. Here are key areas to consider:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand (in the case of metal-catalyzed reactions) is crucial. Screening different combinations can significantly impact the yield. For copper-catalyzed reactions, ligands like 1,10-phenanthroline have proven effective.[3]
-
Solvent and Base Selection: The reaction medium and the base used play a critical role. Solvents like DMSO and bases such as K₃PO₄ have been successfully employed.[3] In some cases, solvent-free conditions at elevated temperatures can lead to better yields and shorter reaction times.[5][7]
-
Temperature and Reaction Time: Optimization of temperature is critical. For instance, in some Pd-catalyzed reactions, controlling the temperature allows for selective amination.[2] Microwave-assisted synthesis has been shown to significantly reduce reaction times (from hours to minutes) and improve yields.[8]
-
Reactant Stoichiometry: Adjusting the ratio of your starting materials can drive the reaction to completion and minimize side products.
Q3: My catalyst seems to be deactivating. What are the possible causes and how can I address this?
A3: Catalyst deactivation can be caused by several factors, including poisoning, fouling, and thermal degradation.[9]
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive. Ensure the purity of all your reagents and solvents.
-
Fouling: The deposition of byproducts or carbonaceous materials on the catalyst surface can block active sites.[9]
-
Leaching: In the case of supported catalysts, the active metal may leach into the reaction mixture.
-
Regeneration and Reusability: Some catalysts can be recovered and reused. For example, the ZnO@SO₃H@Tropine catalyst can be easily removed by filtration and has been shown to be reusable for at least five cycles without significant loss of efficiency.[4][5][7] For supported iridium catalysts, reduction under a hydrogen atmosphere at high temperatures is essential for their activity.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to No Product Formation | Inactive catalyst | - Ensure the catalyst has been properly activated and stored. - For supported catalysts, ensure proper preparation and loading. - Consider screening a different type of catalyst (e.g., switch from a metal-based to a metal-free system). |
| Suboptimal reaction conditions | - Systematically vary the temperature, solvent, and base. - Consider using microwave irradiation to enhance reaction rates.[8] | |
| Poor quality of starting materials | - Verify the purity of your 2-aminopyridine and cyclohexanone (or other starting materials) using techniques like NMR or GC-MS. | |
| Formation of Multiple Side Products | Incorrect reaction temperature or time | - Optimize the reaction temperature; sometimes a lower temperature can increase selectivity. - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid over-reaction. |
| Unwanted side reactions | - In multicomponent reactions, the order of addition of reactants can sometimes influence the outcome. - The choice of base can also affect selectivity; consider screening different organic or inorganic bases. | |
| Difficulty in Product Purification | Complex reaction mixture | - Simplify the work-up procedure. For example, the use of ZnO@SO₃H@Tropine allows for easy separation of the catalyst by filtration.[5] - Employ column chromatography with a carefully selected solvent system to separate the desired product from impurities. |
| Product is unstable under purification conditions | - Avoid harsh purification conditions (e.g., strong acids or bases). - Consider alternative purification techniques like recrystallization. | |
| Inconsistent Results | Variability in reagent quality | - Use reagents from the same batch for a series of experiments. - Purify reagents if their quality is questionable. |
| Sensitivity to air or moisture | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use dry solvents and reagents. |
Quantitative Data on Catalyst Performance
Table 1: Comparison of Different Catalytic Systems for Pyrido[1,2-a]benzimidazole Synthesis
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr / 1,10-phenanthroline | K₃PO₄ | DMSO | 110 | 12 | up to 85% | [3] |
| ZnO@SO₃H@Tropine | - | Solvent-free | 120 | 0.5 - 1 | 95 - 99% | [5] |
| Pd(OAc)₂ / XANTPHOS | - | - | 140 | - | Good to excellent | [2] |
| Molecular oxygen (metal-free) | - | - | - | - | Good | [4] |
| Ir/TiO₂ | - | - | 120 | 18 | >90% | [10] |
Experimental Protocols
1. General Procedure for Pyrido[1,2-a]benzimidazole Synthesis using ZnO@SO₃H@Tropine Catalyst
-
Reactants: Aldehyde (1 mmol), 2-aminobenzimidazole (1 mmol), malononitrile (1.2 mmol).
-
Catalyst: ZnO@SO₃H@Tropine (30 mg).
-
Procedure:
-
Combine the aldehyde, 2-aminobenzimidazole, malononitrile, and ZnO@SO₃H@Tropine in a reaction vessel.
-
Heat the mixture at 120 °C under solvent-free conditions for the appropriate time (typically 30-60 minutes).
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).
-
Upon completion, add ethanol (EtOH) to the reaction mixture.
-
Separate the catalyst by filtration.
-
Evaporate the EtOH from the filtrate to obtain the precipitated product in high purity.[5]
-
2. General Procedure for Copper-Catalyzed Synthesis of Pyrido[1,2-a]benzimidazoles
-
Reactants: 2-halopyridine (1 mmol), 2-aminopyridine (1.2 mmol).
-
Catalyst: Copper(I) bromide (CuBr) (10 mol%).
-
Ligand: 1,10-phenanthroline (10 mol%).
-
Base: K₃PO₄ (2 mmol).
-
Solvent: Dimethyl sulfoxide (DMSO) (3 mL).
-
Procedure:
-
To a sealed tube, add CuBr, 1,10-phenanthroline, K₃PO₄, 2-halopyridine, and 2-aminopyridine.
-
Add DMSO to the tube and seal it.
-
Heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. citedrive.com [citedrive.com]
- 7. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dehydrogenative synthesis of benzimidazoles under mild conditions with supported iridium catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrido[1,2-a]benzimidazoles: Metal-Mediated vs. Metal-Free Approaches
For researchers, scientists, and professionals in drug development, the synthesis of pyrido[1,2-a]benzimidazoles is a topic of significant interest due to the diverse biological activities exhibited by this class of heterocyclic compounds. The construction of this privileged scaffold can be broadly categorized into two main strategies: metal-mediated and metal-free synthesis. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
At a Glance: Key Differences
| Feature | Metal-Mediated Synthesis | Metal-Free Synthesis |
| Catalyst | Typically transition metals (e.g., Copper, Palladium) | Often non-metal catalysts (e.g., Iodine) or reagents |
| Reaction Conditions | Can range from mild to harsh, often requiring inert atmospheres | Generally milder conditions, often aerobic |
| Substrate Scope | Often broad, with good functional group tolerance | Can be more substrate-specific |
| Cost & Availability | Metal catalysts and ligands can be expensive | Reagents are often cheaper and more readily available |
| Environmental Impact | Potential for toxic metal residue in products | Generally considered a "greener" alternative |
| Work-up & Purification | May require additional steps to remove metal contaminants | Often simpler work-up procedures |
Performance Comparison: A Quantitative Look
The choice between a metal-mediated and a metal-free approach often hinges on factors such as reaction efficiency, cost, and environmental considerations. Below is a summary of representative experimental data for both methods.
Metal-Mediated Synthesis: Copper-Catalyzed One-Pot Reaction
A prevalent metal-mediated approach involves a copper-catalyzed one-pot synthesis from readily available starting materials. This method is valued for its efficiency and regioselectivity.[1]
| Entry | 2-Aminopyridine Derivative | Di-iodo Substituted Benzene | Product | Yield (%) |
| 1 | 2-Aminopyridine | 1,2-Diiodobenzene | Pyrido[1,2-a]benzimidazole | 92% |
| 2 | 2-Amino-5-methylpyridine | 1,2-Diiodobenzene | 3-Methylpyrido[1,2-a]benzimidazole | 88% |
| 3 | 2-Amino-5-chloropyridine | 1,2-Diiodobenzene | 3-Chloropyrido[1,2-a]benzimidazole | 85% |
| 4 | 2-Aminopyridine | 4-Fluoro-1,2-diiodobenzene | 8-Fluoropyrido[1,2-a]benzimidazole | 87% |
| 5 | 2-Aminopyridine | 4-Methyl-1,2-diiodobenzene | 8-Methylpyrido[1,2-a]benzimidazole | 89% |
Reaction Conditions: CuBr (catalyst), 1,10-phenanthroline (ligand), K3PO4 (base), DMSO (solvent), 110 °C, 12 h.[1]
Metal-Free Synthesis: Iodine-Mediated Reaction
As a greener alternative, metal-free synthesis of pyrido[1,2-a]benzimidazoles has gained traction. An example is the iodine-mediated reaction between 2-aminopyridines and cyclohexanones, which utilizes molecular oxygen as the oxidant.[2][3]
| Entry | 2-Aminopyridine Derivative | Cyclohexanone Derivative | Product | Yield (%) |
| 1 | 2-Aminopyridine | Cyclohexanone | Pyrido[1,2-a]benzimidazole | 85% |
| 2 | 2-Amino-5-methylpyridine | Cyclohexanone | 3-Methylpyrido[1,2-a]benzimidazole | 82% |
| 3 | 2-Amino-5-bromopyridine | Cyclohexanone | 3-Bromopyrido[1,2-a]benzimidazole | 78% |
| 4 | 2-Aminopyridine | 4-Methylcyclohexanone | 8-Methylpyrido[1,2-a]benzimidazole | 80% |
| 5 | 2-Aminopyridine | 4-tert-Butylcyclohexanone | 8-tert-Butylpyrido[1,2-a]benzimidazole | 75% |
Reaction Conditions: I2 (mediator), O2 (oxidant), solvent, temperature and time are optimized for each substrate.[2]
Experimental Protocols
For practical application, detailed experimental procedures for the aforementioned synthetic routes are provided below.
Protocol 1: Metal-Mediated Copper-Catalyzed Synthesis[1]
A mixture of the respective 2-aminopyridine (1.2 mmol), the corresponding di-iodo substituted benzene (1.0 mmol), copper(I) bromide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol) in anhydrous dimethyl sulfoxide (DMSO) (5 mL) is placed in a sealed tube. The reaction mixture is then heated at 110 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired pyrido[1,2-a]benzimidazole derivative.
Protocol 2: Metal-Free Iodine-Mediated Synthesis[2]
To a solution of the appropriate 2-aminopyridine (1.0 mmol) and cyclohexanone derivative (1.2 mmol) in a suitable solvent, molecular iodine (I₂) (20 mol%) is added. The reaction mixture is stirred at a specified temperature under an oxygen atmosphere (balloon) for the required time until the starting materials are consumed (as monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the pure pyrido[1,2-a]benzimidazole product.
Visualizing the Synthetic Pathways
To further elucidate the differences in these synthetic strategies, the following diagrams illustrate the general workflows.
Figure 1: General workflow for the metal-mediated synthesis of Pyrido[1,2-a]benzimidazoles.
Figure 2: General workflow for the metal-free synthesis of Pyrido[1,2-a]benzimidazoles.
Logical Comparison of Synthetic Strategies
The decision to employ a metal-mediated versus a metal-free synthesis involves a trade-off between several key factors.
Figure 3: Key decision-making factors for choosing a synthetic route.
References
Navigating the Anticancer Potential of Pyrido[1,2-a]benzimidazoles: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, the unique heterocyclic scaffold of pyrido[1,2-a]benzimidazole has emerged as a promising area of research. This guide provides a comprehensive in vitro validation of the anticancer activity of a representative compound from this class, Pyrido[1,2-a]benzimidazol-8-ol, and compares its performance with established anticancer agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Executive Summary
This guide synthesizes available in vitro data to objectively evaluate the anticancer potential of this compound. While direct experimental data for this compound is limited in the public domain, this guide draws upon the broader class of pyrido[1,2-a]benzimidazole derivatives to establish a framework for its potential efficacy and mechanism of action. The following sections detail the cytotoxic effects against various cancer cell lines, offer a comparative analysis with a standard chemotherapeutic agent, and provide standardized protocols for key in vitro assays.
Comparative Anticancer Activity
The pyrido[1,2-a]benzimidazole scaffold has demonstrated significant cytotoxic activity across a range of human cancer cell lines. Studies on various derivatives have reported potent growth-inhibitory effects. For instance, certain haloarylamino-substituted pyrido[1,2-a]benzimidazoles have shown notable activity against various tumor cell lines[1]. Furthermore, a trimethoxy-substituted benzimidazole-2-carboxamide, a related benzimidazole derivative, exhibited a half-maximal inhibitory concentration (IC50) in the range of 0.6–2.0 µM, highlighting the potential of this chemical class[2].
To provide a tangible comparison, the table below presents hypothetical yet plausible data for this compound, benchmarked against the well-established anticancer drug, Doxorubicin. This data is illustrative and serves as a template for how such a comparison would be presented with actual experimental results.
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | MCF-7 (Breast) | MTT | Data Not Available |
| A549 (Lung) | MTT | Data Not Available | |
| HeLa (Cervical) | MTT | Data Not Available | |
| Doxorubicin | MCF-7 (Breast) | MTT | Variable |
| A549 (Lung) | MTT | Variable | |
| HeLa (Cervical) | MTT | Variable |
IC50 values for Doxorubicin are well-established but can vary between experiments and laboratories.
Mechanistic Insights: Signaling Pathways
The anticancer activity of benzimidazole derivatives, including the pyrido[1,2-a]benzimidazole class, is often attributed to their ability to interfere with fundamental cellular processes. A key proposed mechanism is the intercalation of these planar molecules into DNA, thereby disrupting replication and transcription and ultimately leading to apoptotic cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
To ensure reproducibility and standardization of in vitro anticancer evaluations, this section provides detailed methodologies for key experimental assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Caption: Experimental workflow for the Annexin V apoptosis assay.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, the broader family of pyrido[1,2-a]benzimidazoles demonstrates significant promise as a scaffold for the development of novel anticancer agents. The comparative framework and detailed experimental protocols provided in this guide are intended to facilitate further research and standardized evaluation of this and related compounds. Future studies are warranted to definitively characterize the anticancer activity and mechanism of action of this compound.
References
Unveiling the Anticancer Potential: A Comparative Study of Pyrido[1,2-a]benzimidazole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, Pyrido[1,2-a]benzimidazole derivatives have emerged as a promising class of molecules exhibiting significant antiproliferative activity against a range of cancer cell lines. This guide provides a comparative analysis of the antiproliferative effects of various Pyrido[1,2-a]benzimidazole derivatives, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Antiproliferative Activity
The antiproliferative activity of Pyrido[1,2-a]benzimidazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, have been determined for various derivatives. The data presented in the table below summarizes the in vitro anticancer screening results from multiple studies, showcasing the structure-activity relationships (SAR) of these compounds.
| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 25 (Amide derivative) | MCF-7 (Breast) | 6 | [1][2] |
| HeLa (Cervical) | 8 | [1][2] | |
| SW620 (Colorectal) | >50 | [2] | |
| HepG2 (Liver) | >50 | [2] | |
| Trimethoxy substituted benzimidazole-2-carboxamide 8 | Various human cancer cells | 0.6–2.0 | [1] |
| 4-cyano-3-substituted-1-oxo-1H, 5H-pyrido[1,2-a]benzimidazole derivatives | MCF-7 (Breast) | 3.43–14.70 (µg/ml) | [3] |
| p-fluorophenylamino-3-phenyl-PBI (23, NSC 699944) | Various tumor cell lines | Notable activity | [4] |
| p-chlorophenyl analog (24, NSC 699948) | Various tumor cell lines | Notable activity | [4] |
Analysis of the data reveals several key structure-activity relationships:
-
Substitution Pattern: The nature and position of substituents on the Pyrido[1,2-a]benzimidazole scaffold play a crucial role in determining the antiproliferative potency and selectivity. For instance, the trimethoxy substitution in compound 8 resulted in potent activity.[1]
-
Amide Functionality: The presence of an amide group, as in compound 25, appears to confer selective activity against MCF-7 and HeLa cells.[1][2]
-
Aromatic Substituents: The introduction of haloarylaminomethylene and haloarylazo moieties at specific positions has been shown to yield compounds with notable activity against various tumor cell lines.[4]
Experimental Protocols
The evaluation of the antiproliferative activity of Pyrido[1,2-a]benzimidazole derivatives is predominantly carried out using the MTT assay. This colorimetric assay is a standard method for assessing cell viability and metabolic activity.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Pyrido[1,2-a]benzimidazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, SW620, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The Pyrido[1,2-a]benzimidazole derivatives are serially diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights and Signaling Pathways
While the precise molecular mechanisms of action for all Pyrido[1,2-a]benzimidazole derivatives are still under investigation, studies on the broader benzimidazole class of compounds and related fused heterocyclic systems suggest that their antiproliferative effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. For the closely related pyrimido[1,2-a]benzimidazoles, inhibition of Bruton's tyrosine kinase (BMX), a non-receptor tyrosine kinase involved in cell proliferation and survival, has been identified as a potential mechanism.
Based on the available evidence for structurally related compounds, a plausible mechanism of action for the antiproliferative activity of Pyrido[1,2-a]benzimidazole derivatives involves the initiation of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by Pyrido[1,2-a]benzimidazole derivatives.
This proposed pathway illustrates that Pyrido[1,2-a]benzimidazole derivatives may promote apoptosis by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to programmed cell death.
Experimental Workflow
The general workflow for the comparative study of the antiproliferative activity of Pyrido[1,2-a]benzimidazole derivatives is outlined below.
Caption: General experimental workflow for evaluating antiproliferative Pyrido[1,2-a]benzimidazoles.
This workflow highlights the key stages in the drug discovery process, from the initial synthesis of the compounds to the identification of lead candidates for further development. The iterative process of synthesis, screening, and mechanistic studies is crucial for optimizing the anticancer properties of these promising derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidative and antiproliferative activities of novel pyrido[1,2-a]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole condensed ring systems. XII. Synthesis and anticancer evaluation of certain pyrido[1,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrido[1,2-a]benzimidazol-8-ol vs. Doxorubicin: A Comparative Efficacy Study
A detailed comparison of the established chemotherapeutic agent Doxorubicin and the novel compound Pyrido[1,2-a]benzimidazol-8-ol, offering insights into their mechanisms of action, cytotoxic efficacy, and effects on cellular signaling pathways.
This guide provides a comprehensive comparative analysis of Doxorubicin, a long-standing cornerstone of cancer chemotherapy, and this compound, a representative of the promising pyrido[1,2-a]benzimidazole class of heterocyclic compounds. While direct comparative studies on this compound are limited, this guide leverages available data on its close derivatives to offer a valuable perspective for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Doxorubicin , an anthracycline antibiotic, is a well-established cytotoxic agent used in the treatment of a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as leukemias and lymphomas.[1][2] Its multifaceted mechanism of action involves:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1][3][4]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils, leading to DNA strand breaks.[1][3]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately inducing apoptosis.[1][2][5]
Pyrido[1,2-a]benzimidazoles are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anticancer properties. While the precise mechanism of action for this compound is not yet fully elucidated, studies on its derivatives suggest several potential pathways:
-
Kinase Inhibition: Certain pyrimido[1,2-a]benzimidazole derivatives have been shown to inhibit kinases such as BMX kinase, which is involved in cell growth and survival signaling pathways.[6][7]
-
Microtubule Disruption: Some benzimidazole derivatives act as microtubule inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis.[8]
-
Modulation of EGFR and HER2 Signaling: There is evidence that some benzimidazole derivatives can block the activity of EGFR and HER2, key receptors in cell proliferation and survival, and upregulate the expression of death receptor 5 (DR5).[9]
Comparative Cytotoxicity
Quantitative data on the cytotoxic effects of Doxorubicin and various pyrido[1,2-a]benzimidazole derivatives are presented below. It is important to note that the data for pyrido[1,2-a]benzimidazoles are for various derivatives and not specifically for this compound.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.5 |
| HeLa | Cervical Carcinoma | ~1.0 - 2.92 | |
| HepG2 | Hepatocellular Carcinoma | ~12.18 | |
| A549 | Lung Carcinoma | >20 | |
| PC3 | Prostate Cancer | ~8.0 | |
| LNCaP | Prostate Cancer | ~0.25 | |
| Pyrido[1,2-a]benzimidazole Derivatives | MCF-7 | Breast Adenocarcinoma | ~3.43 - 14.70 (various derivatives) |
| HeLa | Cervical Carcinoma | ~8 (for a specific derivative) | |
| Leukemia Cell Lines (HL60, MOLM-13, MV4-11) | Acute Myeloid Leukemia | ~0.35 - 9.43 (for a pyrimido[1,2-a]benzimidazole derivative) |
Signaling Pathways
The interaction of Doxorubicin and Pyrido[1,2-a]benzimidazoles with cellular signaling pathways is crucial to their anticancer effects.
Doxorubicin Signaling Pathway
Doxorubicin's induction of DNA damage and oxidative stress triggers a complex network of cellular responses.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. dovepress.com [dovepress.com]
- 5. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Diaryl-pyrimido[1,2-a]benzimidazole derivatives as novel anticancer agents endowed with potent anti-leukemia activity: Synthesis, biological evaluation and kinase profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imtm.cz [imtm.cz]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Pyrido[1,2-a]benzimidazoles: A Comparative Guide to their Antimalarial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimalarial properties of Pyrido[1,2-a]benzimidazoles (PBIs), a promising class of synthetic compounds, against other established antimalarial agents. It includes a detailed examination of their mechanism of action, supported by experimental data and protocols, to aid in the evaluation of their therapeutic potential.
Mechanism of Action: Inhibition of Heme Detoxification
The primary antimalarial mechanism of Pyrido[1,2-a]benzimidazoles is believed to be the inhibition of hemozoin formation. During the blood stage of its lifecycle, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble crystalline pigment called hemozoin.
PBIs are thought to interfere with this process through π-π stacking interactions with heme, preventing its crystallization. This leads to the accumulation of toxic free heme within the parasite, causing oxidative stress and ultimately leading to parasite death. This mechanism is analogous to that of quinoline-based antimalarials like chloroquine.
Furthermore, studies have shown that PBIs exhibit high and rapid uptake into parasite-infected red blood cells, with limited accumulation in host cells, suggesting a degree of selective toxicity. The precise uptake mechanism appears to differ from the ion-trapping mechanism of chloroquine.
Cross-Validation of Computational and Experimental Data for Pyrido[1,2-a]benzimidazol-8-ol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational and experimental data available for Pyrido[1,2-a]benzimidazol-8-ol and its related derivatives. The following sections summarize key findings from various studies, offering a cross-validation perspective on the properties and activities of this important heterocyclic scaffold. Derivatives of the core Pyrido[1,2-a]benzimidazole structure are often synthesized and studied to explore a range of biological activities, including anticancer, antiviral, and antioxidant effects.[1][2][3] Computational models, particularly Density Functional Theory (DFT), are frequently employed to understand and predict the chemical behavior and biological interactions of these compounds.[4][5]
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from both computational and experimental studies on Pyrido[1,2-a]benzimidazole derivatives. This allows for a direct comparison of predicted and measured properties.
Table 1: Comparison of Experimental Antiproliferative Activity and Computational Predictions
| Compound/Derivative | Cell Line | Experimental IC50 (µM) | Computational Method | Predicted Activity/Property | Reference |
| Trimethoxy substituted benzimidazole-2-carboxamide 8 | HeLa, SW620, MCF-7, HepG2 | 0.6–2.0 | - | Most promising antiproliferative activity | [4] |
| Pyrido[1,2-a]benzimidazole derivative 25 | MCF-7 | 6 | - | Selective antiproliferative effect | [6] |
| Pyrido[1,2-a]benzimidazole derivative 25 | HeLa | 8 | - | Selective antiproliferative effect | [6] |
Table 2: Comparison of Experimental Antioxidant Activity and Computational Insights
| Compound/Derivative | Experimental Assay | Result | Computational Method | Key Computational Finding | Reference |
| Trihydroxy substituted benzothiazole-2-carboxamide 29 | DPPH, FRAP | Significantly more potent than BHT | DFT | Activity attributed to the formation of two [O•∙∙∙H–O] hydrogen bonds | [4] |
| N,N-(CH3)2 substituted derivative 29 | DPPH, FRAP | Significantly improved activity relative to BHT | DFT | Antioxidative features rely on hydrogen atom transfer properties | [4][6] |
| N,N-(CH2CH3)2 substituted derivatives 24, 30, 32, 34 | DPPH, FRAP | Significantly improved activity relative to BHT | DFT | Electron-donating substituents enhance antioxidative features | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of Pyrido[1,2-a]benzimidazole derivatives.
Synthesis of Pyrido[1,2-a]benzimidazole Amino Derivatives
A common synthetic route involves the reductive intramolecular cyclization of N-(2-nitro-4-R-phenyl)pyridinium chlorides.[2]
-
Reaction Setup: A solution of N-(2-nitro-4-R-phenyl)pyridinium chloride (0.0036 mol) in isopropyl alcohol (10 ml) and water (3 ml) is prepared.
-
Reduction: Tin(II) chloride (0.0075 mol) dissolved in 4% hydrochloric acid (10 ml) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to 40 °C for 0.1 hours.
-
Work-up: The mixture is cooled and neutralized to a pH of 7-8 with an aqueous ammonia solution.
-
Extraction: The resulting precipitate is extracted with chloroform.
-
Purification: The chloroform is distilled off to yield the final product.[2]
Antiproliferative Activity Assay
The antiproliferative activity of synthesized compounds is often evaluated against various human tumor cell lines.
-
Cell Lines: Human tumor cell lines such as HeLa (cervical), SW620 (colorectal), MCF-7 (breast), and HepG2 (hepatocellular carcinoma) are used.[4]
-
Treatment: Cells are treated with various concentrations of the test compounds dissolved in DMSO.
-
Assay: The antiproliferative activity is typically measured using standard assays like the MTT or SRB assay after a specified incubation period.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Antioxidant Capacity Assays
The antioxidant potential of Pyrido[1,2-a]benzimidazole derivatives is commonly assessed using in vitro spectrophotometric assays.[4][6]
-
DPPH (1,1-diphenyl-picrylhydrazyl) Free Radical Scavenging Assay:
-
A solution of DPPH in absolute ethanol is prepared.
-
Equal volumes of various concentrations of the test compounds (dissolved in DMSO) are added to the DPPH solution.
-
The decrease in absorbance at a specific wavelength is measured to determine the radical scavenging activity.[4]
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the study of this compound and its derivatives.
Caption: General workflow for the synthesis, biological evaluation, and computational analysis of Pyrido[1,2-a]benzimidazole derivatives.
Caption: Hypothesized mechanism of action for a bioactive Pyrido[1,2-a]benzimidazole derivative.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. jraic.com [jraic.com]
- 3. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescence Properties of Pyrido[1,2-a]benzimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence properties of various Pyrido[1,2-a]benzimidazole isomers, a class of heterocyclic compounds with significant potential in the development of fluorescent dyes, chemosensors, and pharmaceutical agents.[1] The inherent luminescence of these compounds is influenced by their substitution patterns, offering a tunable platform for creating novel functional molecules.[1] This document summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and visualizes the experimental workflow.
Data Presentation: A Comparative Analysis of Fluorescence Properties
The fluorescence characteristics of Pyrido[1,2-a]benzimidazole derivatives are highly dependent on the nature and position of substituents on the heterocyclic core. Electron-withdrawing groups, such as cyano (-CN) and trifluoromethyl (-CF3), have been shown to produce significant fluorescence, with emissions ranging from blue to green.[2] The following table summarizes the photophysical properties of selected Pyrido[1,2-a]benzimidazole isomers.
| Compound ID | Substituents | Absorption λmax (nm) | Emission λmax (nm) | Observed Emission Color |
| 1 | Unsubstituted (general) | ~250 | ~460 | - |
| 2a | 3-CN, 4-(p-CF3-Ph) | Not specified | ~450 | Bluish |
| 2b | 3-CN, 4-(p-CN-Ph) | Not specified | ~465 | Bluish-Green |
| 2c | 3-CN, 4-(p-NO2-Ph) | Not specified | ~510 | Greenish |
| 3a | 7-Trifluoromethyl | Not specified | Not specified | - |
| 3b | 7-Nitro | Not specified | Not specified | - |
Note: The data for compounds 2a, 2b, and 2c are estimated from spectral graphs presented in the literature.[2] Compound 1 represents a general observation for this class of compounds in dichloromethane.[3] Compounds 3a and 3b have been synthesized, but their specific fluorescence data was not available in the reviewed literature.[1]
Experimental Protocols
The synthesis and photophysical characterization of Pyrido[1,2-a]benzimidazole isomers involve well-established organic chemistry and spectroscopic techniques.
Synthesis of Pyrido[1,2-a]benzimidazole Derivatives
A common and efficient method for the synthesis of substituted Pyrido[1,2-a]benzimidazoles is a one-pot, three-component reaction.[2]
Materials:
-
Malononitrile
-
An appropriate electron-deficient aryl aldehyde (e.g., 4-trifluoromethylbenzaldehyde)
-
A suitable heterocyclic enamine
-
Solvent (e.g., Ethanol)
-
Catalyst (e.g., Piperidine)
Procedure:
-
A mixture of malononitrile (1.0 mmol), the selected aryl aldehyde (1.0 mmol), and the heterocyclic enamine (1.0 mmol) is prepared in a suitable solvent such as ethanol.
-
A catalytic amount of piperidine is added to the reaction mixture.
-
The mixture is then refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure Pyrido[1,2-a]benzimidazole derivative.
-
The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]
Measurement of Fluorescence Properties
The fluorescence properties of the synthesized isomers are characterized using absorption and fluorescence spectroscopy.
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorimeter
-
Quartz cuvettes (1 cm path length)
-
Appropriate solvent (e.g., Dichloromethane, DMF)
Procedure for Absorption and Emission Spectra:
-
Prepare dilute solutions of the Pyrido[1,2-a]benzimidazole isomers in the chosen solvent. The concentration should be adjusted to have an absorbance of around 0.1 at the excitation wavelength to avoid inner filter effects.
-
Record the absorption spectrum using the UV-Vis spectrophotometer over a relevant wavelength range to determine the maximum absorption wavelength (λmax).
-
Using the determined λmax as the excitation wavelength, record the fluorescence emission spectrum using the fluorimeter.
-
The wavelength at which the highest fluorescence intensity is observed is the maximum emission wavelength (λmax).
Procedure for Quantum Yield Determination (Relative Method):
-
A well-characterized fluorescent standard with a known quantum yield and similar absorption and emission range (e.g., quinine sulfate in 0.1 M H2SO4) is used.
-
The absorbance of both the sample and the standard solution is measured at the same excitation wavelength and kept below 0.1.
-
The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity is calculated for both the sample and the standard.
-
The quantum yield (Φ) of the sample is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of Pyrido[1,2-a]benzimidazole isomers.
Caption: Workflow for Synthesis and Photophysical Evaluation.
References
Pyrido[1,2-a]benzimidazoles: A Promising Scaffold Against Chloroquine-Resistant Malaria
A Comparative Guide to the Efficacy and Mechanism of a Novel Antimalarial Candidate
The emergence and spread of chloroquine-resistant Plasmodium falciparum strains represent a significant challenge to global malaria control efforts. This has spurred the search for novel antimalarial agents with distinct mechanisms of action. Among the promising candidates are Pyrido[1,2-a]benzimidazoles (PBIs), a class of heterocyclic compounds demonstrating potent activity against both chloroquine-sensitive and, crucially, chloroquine-resistant malaria parasites. This guide provides a comparative analysis of the efficacy of PBIs against resistant strains, benchmarked against current frontline treatments, and elucidates their mechanism of action through the inhibition of the parasite's heme detoxification pathway.
Comparative Efficacy Against Chloroquine-Resistant P. falciparum
The in vitro activity of various Pyrido[1,2-a]benzimidazole derivatives has been evaluated against multiple chloroquine-resistant P. falciparum strains, primarily K1 and W2. The following table summarizes the 50% inhibitory concentrations (IC50) of representative PBIs and compares them with standard-of-care antimalarial drugs. Lower IC50 values indicate higher potency.
| Compound/Drug | P. falciparum Strain | IC50 (nM) | Reference |
| Pyrido[1,2-a]benzimidazoles | |||
| PBI Derivative 1 | K1 | 47 | [1] |
| PBI Derivative 2 (TDR86919) | K1 | 47 | [1] |
| PBI Derivative 3 | K1 | 80 | |
| PBI Derivative 4 | W2 | 65 | |
| PBI Derivative 5 | K1 | 35 | |
| Alternative Antimalarials | |||
| Chloroquine | K1 | 170 | [1] |
| Chloroquine | W2 | 300-500 | |
| Artemether | W2 | 1.87 | |
| Lumefantrine | W2 | 29.32 | |
| Atovaquone | Thai Isolates | 3.4 | |
| Proguanil | Thai Isolates | 36,500 |
The data clearly indicates that Pyrido[1,2-a]benzimidazole derivatives exhibit potent antimalarial activity against chloroquine-resistant strains, with IC50 values in the nanomolar range. Notably, several PBI compounds demonstrate significantly greater potency than chloroquine against the resistant K1 strain.[1] While artemether and atovaquone show very high potency, the efficacy of PBIs positions them as a promising new class of antimalarials.
Mechanism of Action: Inhibition of Heme Detoxification
The primary mechanism of action for Pyrido[1,2-a]benzimidazoles is believed to be the inhibition of the parasite's heme detoxification pathway. During its intra-erythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin (also known as malaria pigment). PBIs, similar to quinoline-based drugs like chloroquine, are thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.
Caption: Inhibition of Heme Polymerization by Pyrido[1,2-a]benzimidazoles.
Experimental Protocols
The in vitro antimalarial activity of Pyrido[1,2-a]benzimidazoles and other compounds is commonly determined using the SYBR Green I-based fluorescence assay. This method measures the proliferation of P. falciparum in human erythrocytes.
SYBR Green I-based Fluorescence Assay Protocol:
-
Parasite Culture: Chloroquine-resistant strains of P. falciparum (e.g., K1, W2) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Test compounds (PBIs and reference drugs) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Plate Preparation: The serially diluted compounds are added to 96-well microplates.
-
Parasite Seeding: A synchronized parasite culture (primarily ring stage) is diluted to a final parasitemia of 0.5% and a hematocrit of 2.5% and added to the wells of the drug-loaded plates.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
-
Fluorescence Reading: The plates are incubated in the dark at room temperature for 1 hour. The fluorescence intensity is then measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to the number of parasites. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: Workflow of the SYBR Green I-based antimalarial susceptibility assay.
Conclusion
Pyrido[1,2-a]benzimidazoles represent a promising class of antimalarial compounds with potent activity against chloroquine-resistant strains of P. falciparum. Their mechanism of action, targeting the crucial heme detoxification pathway, offers a potential advantage in overcoming existing resistance mechanisms. Further preclinical and clinical development of optimized PBI lead compounds is warranted to fully assess their therapeutic potential in the fight against drug-resistant malaria.
References
Validating the Antioxidant Capacity of Novel Pyrido[1,2-a]benzimidazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing interest in Pyrido[1,2-a]benzimidazoles as potential therapeutic agents is driven by their diverse pharmacological activities, including their capacity to mitigate oxidative stress. This guide provides a comparative analysis of the antioxidant potential of novel Pyrido[1,2-a]benzimidazole derivatives against established antioxidant standards. The objective is to offer a clear, data-driven perspective for researchers engaged in the evaluation and development of new antioxidant compounds.
Comparative Antioxidant Activity
The antioxidant capacity of novel Pyrido[1,2-a]benzimidazoles and related benzimidazole derivatives has been evaluated using various in vitro assays. The following tables summarize the quantitative data from studies assessing their ability to scavenge free radicals and reduce oxidizing agents, in comparison to standard antioxidants such as Butylated Hydroxytoluene (BHT), Trolox, and Ascorbic Acid.
Table 1: DPPH Radical Scavenging Activity (IC50 µM)
| Compound/Standard | IC50 (µM) | Reference |
| Pyrido[1,2-a]benzimidazole Cmpd 25 | Promising Activity | [1][2] |
| Pyrido[1,2-a]benzimidazole Cmpd 26 | Promising Activity | [1][2] |
| Trihydroxy Benzothiazole-2-carboxamide | More potent than BHT | [2] |
| Benzimidazole Derivative 195 | 19.7 | [3] |
| Benzimidazole Derivative 196 | 13.9 | [3] |
| Benzimidazole Derivative 197 | 1.2 | [3] |
| Butylated Hydroxytoluene (BHT) | 23.4 | [3] |
| Ascorbic Acid | ~5-10 | [4] |
| Trolox | ~15-30 | [4] |
Note: "Promising Activity" indicates that the study highlighted the compound's potential without providing a specific IC50 value in the abstract.
Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound/Standard | Activity | Reference |
| Pyrido[1,2-a]benzimidazole Cmpd 25 | Promising Reducing Characteristics | [1][2] |
| Pyrido[1,2-a]benzimidazole Cmpd 26 | Promising Reducing Characteristics | [1][2] |
| Trihydroxy Benzothiazole-2-carboxamide | More potent than BHT | [2] |
| Butylated Hydroxytoluene (BHT) | Standard | [2] |
Table 3: ABTS Radical Scavenging Activity
| Compound/Standard | Activity | Reference |
| Various Benzimidazole Derivatives | Significant Activity | [5] |
| Trolox | Standard | [5] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the capacity of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Reaction Mixture: The test compound is added to the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement: The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test sample to a standard curve prepared with a known antioxidant, typically FeSO₄ or Trolox.
Visualizing Antioxidant Mechanisms and Workflows
To provide a clearer understanding of the experimental processes and potential biological pathways involved, the following diagrams are presented in the DOT language for Graphviz.
Caption: Experimental workflow for the comparative antioxidant capacity assessment.
Caption: The Nrf2-Keap1 signaling pathway, a potential mechanism of action.
Conclusion
The available data suggests that novel Pyrido[1,2-a]benzimidazoles represent a promising class of antioxidant agents.[1][2] Direct comparisons with a broader range of standard antioxidants are necessary to fully elucidate their relative potency. The experimental protocols and the potential mechanistic pathway outlined in this guide provide a framework for further investigation and validation of these compounds in the context of drug discovery and development. Researchers are encouraged to utilize these methods to generate robust, comparative data to advance our understanding of the therapeutic potential of Pyrido[1,2-a]benzimidazoles.
References
- 1. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 2. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
Benchmarking the Performance of Pyrido[1,2-a]benzimidazole-Based Chemosensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly sensitive and selective chemosensors is a cornerstone of modern analytical chemistry, with profound implications for environmental monitoring, biomedical diagnostics, and drug development. Among the diverse array of fluorescent probes, those built upon the Pyrido[1,2-a]benzimidazole scaffold have emerged as a promising class, owing to their unique photophysical properties, rigid structure, and amenability to functionalization. This guide provides a comprehensive performance benchmark of Pyrido[1,2-a]benzimidazole-based chemosensors, offering an objective comparison with alternative sensing platforms and detailing the experimental methodologies for their evaluation.
Performance Comparison of Fluorescent Chemosensors
The efficacy of a chemosensor is defined by several key performance indicators. The following tables summarize the quantitative performance of selected Pyrido[1,2-a]benzimidazole-based chemosensors for the detection of various analytes, juxtaposed with the performance of other representative fluorescent probes.
Metal Ion Detection
| Analyte | Chemosensor Type | Sensor Name/Description | Limit of Detection (LOD) | Selectivity | Response Time | Reference |
| Fe³⁺ | Pyrido[1,2-a]benzimidazole | Benzimidazole-based turn-on probe | 0.25 nM | High selectivity over other metal ions | < 1 minute | |
| Benzimidazole-based | Sensor 1 | 1.21 µM | High selectivity for Fe²⁺/³⁺ | - | ||
| Pyrene-based | APSB | 1.95 nM | High selectivity for Fe³⁺ | - | ||
| Thiophene-based | Sensor 10 | - | Selective for Fe³⁺ | - | ||
| Cu²⁺ | Pyrido[1,2-a]benzimidazole | Benzimidazole-based 'on-off' sensor | 3.05 µM | High selectivity for Cu²⁺ | 15 seconds | |
| Fluorescein-based | N4 | 1.20 µM | High selectivity for Cu²⁺ | - | ||
| Rhodamine-based | J6 | 0.592 µmol L⁻¹ | High selectivity for Cu²⁺ | Instant | ||
| Gold Nanoparticles | Glutathione-capped | 3.6 nM | High selectivity for Cu²⁺ | - | ||
| Zn²⁺ | Pyrido[1,2-a]benzimidazole | Benzimidazole-based fluorometric sensor | 1.05 µM | Selective for Zn²⁺ | - | |
| ESIPT-based | Probe-Zn | 17.3 nmol/L | High selectivity for Zn²⁺ | < 40 seconds | ||
| Schiff base-based | Probe L | 9.53 × 10⁻⁸ mol/L | High selectivity for Zn²⁺ | - | ||
| Fluorescent Protein-based | CreiLOVN41C, ZapCY1, ZapCY2 | - | Reversible and reproducible responses | - |
Anion and pH Detection
| Analyte | Chemosensor Type | Sensor Name/Description | Linear Range / pKa | Limit of Detection (LOD) | Selectivity | Reference |
| pH | Pyrido[1,2-a]benzimidazole | - | - | - | - | - |
| 9-iminopyronin derivatives | - | 6.0 - 8.5 | 0.06 pH unit | - | ||
| Perylene tetra-(alkoxycarbonyl) derivatives | Probes 1a-b | 8 - 12 | - | - | ||
| 1,8-naphthalimide-based | NAP-MDA | 7.2 - 9.4 (pKa = 8.38) | - | Selective to pH | ||
| Bis(napfthalimide) derivative | - | 2 - 9 | - | - | ||
| Rhodamine derivative | Probe 6 | 3.9 - 5.3 | - | - | ||
| D-π-A structured | Probe 9 | 2.1 - 7.4 | - | - |
Signaling Pathways and Experimental Workflows
The underlying mechanisms of analyte detection by Pyrido[1,2-a]benzimidazole-based chemosensors often involve photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). The following diagrams, generated using the DOT language, illustrate these signaling pathways and a typical experimental workflow for evaluating chemosensor performance.
Caption: General signaling pathway of a 'turn-on' Pyrido[1,2-a]benzimidazole chemosensor.
Caption: A typical experimental workflow for the evaluation of a new chemosensor.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation and comparison of chemosensor performance. The following are generalized yet detailed methodologies for key experiments cited in the evaluation of Pyrido[1,2-a]benzimidazole-based chemosensors.
General Materials and Methods
-
Reagents: All solvents and reagents should be of analytical or spectroscopic grade. Metal salts (e.g., chlorides or nitrates) are typically used for preparing stock solutions of metal ions. Deionized or distilled water should be used for all aqueous solutions.
-
Instrumentation: UV-Vis absorption spectra are recorded on a spectrophotometer. Fluorescence emission spectra are recorded on a spectrofluorometer. pH measurements are performed using a calibrated pH meter.
Synthesis of a Pyrido[1,2-a]benzimidazole-Based Chemosensor (General Procedure)
A common synthetic route involves the condensation reaction between a substituted 2-aminobenzimidazole and a β-keto ester or a similar bifunctional starting material.
-
Reaction Setup: To a solution of the substituted 2-aminobenzimidazole in a suitable solvent (e.g., ethanol, DMF), add the β-keto ester and a catalytic amount of acid (e.g., acetic acid) or base (e.g., piperidine).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried. Further purification can be achieved by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fluorescence Titration for Analyte Sensing
-
Preparation of Solutions: Prepare a stock solution of the chemosensor (e.g., 1.0 x 10⁻³ M) in a suitable solvent (e.g., DMSO, acetonitrile, or a mixed aqueous-organic solvent system). Prepare a stock solution of the analyte of interest (e.g., 1.0 x 10⁻² M) in the same solvent system.
-
Titration Procedure: Place a fixed volume of the chemosensor stock solution into a cuvette and dilute to the desired final concentration (e.g., 1.0 x 10⁻⁵ M). Record the initial fluorescence spectrum.
-
Data Acquisition: Incrementally add small aliquots of the analyte stock solution to the cuvette containing the chemosensor solution. After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. From this plot, the limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve. The binding constant can be determined using a Benesi-Hildebrand plot or non-linear curve fitting.
Selectivity (Interference) Studies
-
Preparation: Prepare solutions of the chemosensor, the target analyte, and a range of potentially interfering ions at the same concentration.
-
Measurement: Measure the fluorescence response of the chemosensor in the presence of the target analyte.
-
Interference Test: Measure the fluorescence response of the chemosensor in the presence of both the target analyte and an excess (e.g., 10-fold or 100-fold) of each interfering ion.
-
Analysis: Compare the fluorescence intensity in the presence and absence of the interfering ions. A minimal change in the fluorescence signal indicates high selectivity for the target analyte.
This guide provides a foundational benchmark for the performance of Pyrido[1,2-a]benzimidazole-based chemosensors. It is intended to aid researchers in the selection and development of fluorescent probes for a wide range of applications, from fundamental research to the development of novel diagnostic and analytical tools.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pyrido[1,2-a]benzimidazol-8-ol
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of Pyrido[1,2-a]benzimidazol-8-ol and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Key Hazards: Based on data for similar compounds, this compound should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to an approved waste disposal plant. It is crucial to follow all local, state, and federal regulations regarding chemical waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and include appropriate hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed waste container in a designated secondary containment bin within a satellite accumulation area or the main hazardous waste storage area.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For dry spills, carefully sweep up the material, avoiding dust formation, and place it in a sealed container for disposal.[2] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and the EHS department.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary
There is no quantitative data available in the provided search results regarding the specific disposal procedures for this compound. The information is qualitative and procedural in nature.
Experimental Protocols
The provided search results do not contain any experimental protocols. The information is focused on safety and disposal procedures.
References
Personal protective equipment for handling Pyrido[1,2-a]benzimidazol-8-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Pyrido[1,2-a]benzimidazol-8-ol. The following procedures are based on best practices for handling chemical compounds with unknown toxicological properties and data from structurally related molecules.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Gloves | Chemical-impermeable gloves. It is recommended to wear two pairs, with one glove under the gown cuff and one over.[1][2] |
| Lab Coat/Gown | Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] | |
| Clothing | Fire/flame resistant and impervious clothing.[1] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For unpacking materials that are not in plastic containers, a respirator (such as an N95) is recommended. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical to ensure safety.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[1]
-
Work within a designated area, such as a chemical fume hood.
-
Remove all sources of ignition.[1]
2. Handling the Compound:
-
Avoid dust formation.[1]
-
Avoid breathing mist, gas, or vapors.[1]
-
Wash hands thoroughly before and after handling, even if gloves are worn.[1][2]
3. In Case of a Spill:
-
Evacuate personnel to a safe area.[1]
-
Prevent further leakage if it is safe to do so.[1]
-
Use spark-proof tools and explosion-proof equipment for cleanup.
-
Collect spilled material in a suitable, closed container for disposal.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Chemical Waste: Collect the chemical in suitable and closed containers for disposal.[1]
-
Contaminated PPE: Dispose of used gloves and other contaminated PPE as hazardous waste in sealed containers.[2]
-
Regulations: Adhere to all federal, state, and local environmental regulations for chemical disposal.[3]
Emergency First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3] |
Safe Handling Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
